Fumaric acid-13C4
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-(1,2,3,4-13C4)but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-BHBLSLFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=[13CH]/[13C](=O)O)\[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.043 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fumaric Acid-13C4: A Technical Guide to its Role and Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fumaric acid-13C4, a stable isotope-labeled metabolite crucial for advancing our understanding of cellular metabolism. This document details its role as a metabolic tracer, particularly within the Krebs cycle, and offers insights into the experimental methodologies for its application in metabolic flux analysis.
Introduction to this compound
This compound is a non-radioactive, stable isotope-labeled form of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C).[1][2][3][4] This isotopic enrichment allows researchers to trace the metabolic fate of fumaric acid through various biochemical pathways without the safety concerns and disposal issues associated with radioactive isotopes. Its primary applications in research are as a tracer for metabolic flux analysis and as an internal standard for the precise quantification of fumaric acid in biological samples using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][5]
Fumaric acid itself is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a central metabolic pathway for energy production in aerobic organisms. Dysregulation of fumaric acid metabolism, often due to deficiencies in the enzyme fumarase, has been linked to certain types of cancer, where it is considered an oncometabolite.[3][5] Consequently, this compound is an invaluable tool for studying both normal cellular respiration and the metabolic aberrations that characterize various disease states, including cancer.
Role in Metabolism: Tracing the Krebs Cycle
This compound serves as a powerful probe for elucidating the dynamics of the Krebs cycle. When introduced into a biological system, it is taken up by cells and enters the mitochondrial matrix where the Krebs cycle enzymes are located. The ¹³C labels are then distributed throughout the cycle's intermediates, providing a detailed map of metabolic flux.
The enzyme fumarase (or fumarate hydratase) catalyzes the reversible hydration of fumarate to malate. By introducing this compound (M+4, indicating a mass increase of four units due to the four ¹³C atoms), researchers can track the appearance of ¹³C-labeled malate (M+4) and subsequent downstream metabolites. The distribution of these isotopologues—molecules that differ only in their isotopic composition—provides quantitative insights into the rates of individual reactions and the relative contributions of different metabolic pathways.
For instance, the M+4 labeled malate can be oxidized to oxaloacetate (M+4), which can then condense with acetyl-CoA to form citrate. The resulting citrate will carry the ¹³C labels, and the specific labeling pattern can reveal information about the entry points and cycling of metabolites within the TCA cycle.
Signaling Pathway: this compound in the Krebs Cycle
The following diagram illustrates the entry of this compound into the Krebs cycle and the subsequent distribution of the ¹³C labels.
Experimental Protocols for this compound Tracer Studies
While specific protocols are highly dependent on the experimental model (e.g., cell culture, animal models) and the analytical platform, the following provides a generalized methodology for a stable isotope tracing experiment using this compound.
Materials
-
This compound (high isotopic purity, e.g., 99 atom % ¹³C)
-
Cell culture medium or appropriate vehicle for in vivo administration
-
Cultured cells or experimental animals
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80% methanol, ice-cold)
-
Internal standards for quantification (if this compound is not used for this purpose)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Experimental Workflow
The general workflow for a this compound tracing experiment is depicted below.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FUMARIC ACID | Eurisotop [eurisotop.com]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Fumaric Acid-13C4: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fumaric acid-13C4, a stable isotope-labeled compound crucial for metabolic research. This document details its chemical structure, and physical and chemical properties, and provides insights into its application in metabolic flux analysis, particularly in studying the Krebs cycle.
Core Chemical and Physical Properties
This compound is a uniformly labeled isotopologue of fumaric acid, where all four carbon atoms are replaced with the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tracer for tracking the metabolism of fumarate in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure
The chemical structure of this compound is identical to that of unlabeled fumaric acid, with the carbon atoms being ¹³C.
Molecular Formula: ¹³C₄H₄O₄[1][2][3][4]
SMILES: O=--INVALID-LINK--/[13CH]=[13CH]/--INVALID-LINK--=O[1][2]
InChI Key: VZCYOOQTPOCHFL-BHBLSLFXSA-N[5]
Physical and Chemical Data
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Weight | 120.04 g/mol | [1][2][4][6] |
| Exact Mass | 120.02437795 Da | [7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >290 °C | [3] |
| Isotopic Purity | ≥98% to 99 atom % ¹³C | [2][5][8] |
| Chemical Purity | ≥98% | [9][10] |
| Solubility | Soluble in DMSO and corn oil. | [1] |
| Storage | Store at room temperature away from light and moisture. | [9][11] |
Applications in Metabolic Research
This compound is a key tool in metabolic flux analysis, a technique used to quantify the rates of metabolic reactions. Its primary application is in tracing the flow of carbon atoms through the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central metabolic pathway for energy production in aerobic organisms.[9][11] By introducing ¹³C-labeled fumarate into a biological system, researchers can track its conversion into other metabolites in the cycle, providing insights into the activity of this crucial pathway.[9][11]
The Krebs Cycle
The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Fumarate is a key intermediate in this cycle.
The Krebs Cycle highlighting the position of Fumarate.
Experimental Protocols
The use of this compound in metabolic studies typically involves cell culture experiments followed by analysis using mass spectrometry or NMR. The following are generalized protocols for these applications.
Cell Culture and Metabolite Extraction for Metabolic Flux Analysis
This protocol outlines the general steps for labeling cells with this compound and extracting metabolites for analysis.
A generalized workflow for a stable isotope tracing experiment.
Methodology:
-
Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and grow for a specified period (e.g., 24 hours).
-
Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling time will depend on the specific experimental goals and cell type.
-
Metabolism Quenching: To halt enzymatic activity rapidly, aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a quenching solution, such as cold methanol, to the cells.
-
Metabolite Extraction: After quenching, add an extraction solvent (e.g., a mixture of acetonitrile and water) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sample Preparation for Analysis: Centrifuge the lysate to pellet cell debris. The supernatant containing the extracted metabolites is then collected and can be dried and reconstituted in a suitable solvent for LC-MS or NMR analysis.
LC-MS/MS for Quantification of Krebs Cycle Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹³C into Krebs cycle intermediates.
Methodology:
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography. A common approach is to use a C18 reverse-phase column with a gradient elution of mobile phases such as formic acid in water and acetonitrile.
-
Mass Spectrometry Analysis: Analyze the eluent from the LC column using a tandem mass spectrometer. The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of the unlabeled and ¹³C-labeled Krebs cycle intermediates.
-
Data Analysis: The degree of ¹³C enrichment in each metabolite is determined by comparing the peak areas of the labeled and unlabeled forms. This information is then used to calculate the metabolic fluxes through the Krebs cycle.
NMR Spectroscopy for Metabolite Identification and Quantification
NMR spectroscopy is a powerful technique for identifying and quantifying metabolites and determining the specific positions of ¹³C labels within a molecule.
Methodology:
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra. ¹³C-edited NMR experiments can be particularly useful for selectively observing the ¹³C-labeled metabolites.
-
Data Analysis: Process the NMR spectra to identify the signals corresponding to the Krebs cycle intermediates. The relative peak areas of the ¹³C-labeled and unlabeled metabolites can be used to determine the isotopic enrichment.
Conclusion
This compound is an essential tool for researchers in metabolism, drug development, and related fields. Its use in stable isotope tracing experiments provides detailed insights into the dynamics of central carbon metabolism, particularly the Krebs cycle. The methodologies outlined in this guide provide a framework for the application of this compound in metabolic research.
References
- 1. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1MG [isotope.com]
- 3. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.4. 13C NMR analysis for metabolite quantitation and 13C enrichment [bio-protocol.org]
- 8. agilent.com [agilent.com]
- 9. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and isotopic labeling of Fumaric acid-13C4
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Fumaric acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fumaric acid-¹³C₄, a stable isotope-labeled compound crucial for metabolic research. It covers its chemical and physical properties, detailed protocols for both chemical synthesis and biosynthetic production, purification and analysis techniques, and its key applications. This document is intended to serve as a practical resource for researchers utilizing ¹³C-labeled compounds to trace metabolic pathways and quantify metabolites.
Introduction
Fumaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms.[1] The isotopic labeling of fumaric acid with Carbon-13 (¹³C) at all four carbon positions (Fumaric acid-¹³C₄) creates a powerful tool for metabolic flux analysis and metabolomics.[1] This non-radioactive, stable isotope-labeled version allows for the precise tracking of fumarate's metabolic fate through various biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Fumaric acid-¹³C₄ is widely used as an internal standard for accurate quantification of its unlabeled counterpart in biological samples and as a tracer to investigate cellular metabolism, particularly in cancer research where metabolic reprogramming is a key hallmark.[1][2]
Properties of Fumaric acid-¹³C₄
The physical, chemical, and isotopic properties of Fumaric acid-¹³C₄ are summarized below. Data is aggregated from commercial suppliers and public chemical databases.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | ¹³C₄H₄O₄ | [4] |
| IUPAC Name | (E)-(1,2,3,4-¹³C₄)but-2-enedioic acid | [5] |
| Molecular Weight | 120.04 g/mol | [4][5] |
| Exact Mass | 120.02437795 Da | [5] |
| CAS Number | 201595-62-2 | [4][5] |
| Appearance | Solid | - |
| Melting Point | 299-300 °C (sublimates) | - |
| Storage Temperature | Room temperature, away from light and moisture | [1] |
Table 2: Isotopic Labeling Specifications
| Parameter | Specification | Reference |
| Isotopic Enrichment | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [4] |
| Mass Shift | M+4 | - |
Synthesis and Production of Fumaric acid-¹³C₄
Fumaric acid-¹³C₄ can be produced through two primary routes: chemical synthesis and biosynthesis.
Chemical Synthesis Pathway
The most direct chemical route to Fumaric acid-¹³C₄ involves the hydrolysis of ¹³C₄-labeled maleic anhydride followed by catalytic cis-trans isomerization. This method provides high yields and excellent purity.
Experimental Protocol: Isomerization of Maleic Acid-¹³C₄
This protocol is adapted from established methods for the isomerization of unlabeled maleic acid.[6][7] The underlying chemical principles are identical for the ¹³C-labeled analogue.
Materials:
-
Maleic Anhydride-¹³C₄
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Hydrolysis: Carefully add a known quantity of Maleic Anhydride-¹³C₄ to a round-bottom flask containing deionized water (a 40-60% w/w solution is typical). Gently heat the mixture to approximately 60-70 °C with stirring to facilitate the hydrolysis of the anhydride to Maleic Acid-¹³C₄.[6]
-
Catalysis: Once the maleic acid is fully dissolved, add a catalytic amount of concentrated hydrochloric acid to the solution.[7]
-
Isomerization: Heat the aqueous solution to reflux (approximately 100-110 °C) with continuous stirring. The isomerization is driven by the higher thermodynamic stability of the trans-isomer (fumaric acid).[6] Reflux for 2-4 hours.
-
Precipitation: As the reaction proceeds, the less soluble Fumaric acid-¹³C₄ will begin to precipitate out of the solution.
-
Isolation: After the reflux period, cool the reaction mixture slowly to room temperature, then place it in an ice bath to maximize precipitation.
-
Filtration: Collect the solid Fumaric acid-¹³C₄ product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual HCl and unreacted maleic acid.
-
Drying: Dry the purified product in a vacuum oven at 80-100 °C to a constant weight.
Biosynthetic Production Pathway
Fumaric acid-¹³C₄ can be produced by culturing microorganisms, such as the fungus Rhizopus oryzae, or plants in a medium where the primary carbon source is uniformly labeled ¹³C-glucose (U-¹³C₆-glucose).[8] The organism's metabolic machinery incorporates the ¹³C atoms into various metabolites, including the TCA cycle intermediate fumarate.
Experimental Protocol: Biosynthesis and Extraction
This protocol provides a general framework for producing and isolating ¹³C-labeled fumaric acid from microbial cultures.
Materials:
-
U-¹³C₆-Glucose (≥99 atom % ¹³C)
-
Rhizopus oryzae strain (or other suitable microorganism)
-
Defined culture medium (lacking other carbon sources)
-
Shake flask or bioreactor
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Activated charcoal
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Culture Preparation: Prepare a sterile, defined liquid culture medium with U-¹³C₆-Glucose as the sole carbon source.
-
Inoculation and Growth: Inoculate the medium with the microorganism and incubate under optimal growth conditions (e.g., 30-35 °C, with agitation in a shake flask).[9][10]
-
Fermentation: Allow the fermentation to proceed for several days. The organism will metabolize the ¹³C-glucose, producing a variety of ¹³C-labeled metabolites, including fumaric acid, which may be excreted into the medium.
-
Harvesting: Separate the biomass from the culture broth by centrifugation or filtration.
-
Acidification & Precipitation: Transfer the supernatant (culture broth) to a new vessel. Acidify the broth to a pH of approximately 1.0-2.0 by slowly adding a strong acid like H₂SO₄.[11] Cool the acidified broth to 4 °C to induce the precipitation of fumaric acid.
-
Initial Purification: Collect the crude fumaric acid precipitate by filtration. The solid can be re-dissolved in water at a higher temperature (e.g., 80 °C) and then re-precipitated by cooling and acidification to improve purity.[11]
-
Decolorization (Optional): If the product is colored, dissolve the crude acid in water by adjusting the pH to neutral/alkaline with NaOH. Add activated charcoal, stir for 60 minutes, and then filter to remove the charcoal and adsorbed impurities.[11] Re-acidify the filtrate to precipitate the purified fumaric acid.
-
Final Isolation: Collect the final product by filtration, wash with cold water, and dry under vacuum.
Purification and Quality Analysis
Regardless of the synthesis method, the final product requires purification and rigorous quality control to ensure high chemical and isotopic purity.
Purification by Recrystallization
Recrystallization is an effective method for purifying crude fumaric acid.
Protocol:
-
Dissolve the crude Fumaric acid-¹³C₄ product in a minimal amount of hot 1 N hydrochloric acid.[12]
-
Allow the solution to cool slowly to room temperature, promoting the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of recrystallized product.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold deionized water.
-
Dry the crystals under vacuum at 100 °C.[12]
Quality Analysis
Table 3: Analytical Techniques for Quality Control
| Technique | Purpose | Expected Outcome |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity by separating fumaric acid from impurities (e.g., maleic acid). | A single major peak corresponding to fumaric acid, indicating ≥98% purity.[12] |
| Mass Spectrometry (MS) | Confirm molecular weight and determine isotopic enrichment. | A molecular ion peak corresponding to the mass of Fumaric acid-¹³C₄ (120.02 Da), confirming the M+4 mass shift.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and the position of ¹³C labels. | ¹H NMR and ¹³C NMR spectra consistent with the structure of fumaric acid, with ¹³C signals confirming enrichment.[3] |
Applications in Research
The primary application of Fumaric acid-¹³C₄ is in stable isotope tracer studies to probe metabolic pathways.
-
Metabolic Flux Analysis: Researchers introduce Fumaric acid-¹³C₄ to cells or organisms and trace the ¹³C label as it is incorporated into downstream metabolites like malate, aspartate, and citrate. This provides quantitative insights into the activity of the TCA cycle and connected pathways.[9]
-
Quantitative Metabolomics: Due to its chemical identity with the endogenous compound, Fumaric acid-¹³C₄ serves as an ideal internal standard for MS-based quantification, correcting for variations in sample extraction and instrument response.[2]
-
Drug Development: It can be used to study how drugs affect central carbon metabolism, providing critical information on mechanisms of action and off-target effects.
-
Hyperpolarization: ¹³C-labeled fumarate can be hyperpolarized to dramatically increase its NMR signal, enabling real-time, non-invasive imaging of its conversion to malate in vivo, which has applications in diagnosing tissue damage and cancer.[1]
References
- 1. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Fumaric acid-13C4 | C4H4O4 | CID 71309144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents [patents.google.com]
- 7. US2758134A - Isomerization of maleic acid to fumaric acid in the presence of gaseous chlorine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Fumaric Acid-13C4 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of many diseases, including cancer, and understanding the intricate network of metabolic pathways is paramount for developing effective therapeutic strategies. Stable isotope tracers have emerged as powerful tools to delineate metabolic fluxes and identify key nodes in cellular metabolism. Fumaric acid-13C4, a stable isotope-labeled intermediate of the tricarboxylic acid (TCA) cycle, offers a unique window into mitochondrial metabolism and related pathways. This technical guide provides a comprehensive overview of the principles, experimental methodologies, data interpretation, and applications of this compound as a metabolic tracer.
This compound is a form of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling allows for the precise tracking of fumarate's fate as it is metabolized within the cell. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of ¹³C into downstream metabolites, thereby elucidating the activity of the TCA cycle and connected anabolic and catabolic pathways.[1][2]
Core Principles of 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4] The fundamental principle involves introducing a ¹³C-labeled substrate, such as this compound, into a biological system and measuring the distribution of the ¹³C label in downstream metabolites at a metabolic steady state.[5] This distribution pattern, known as the mass isotopomer distribution (MID), is a direct consequence of the network's topology and the fluxes through its reactions. By fitting the experimentally measured MIDs to a computational model of cellular metabolism, the intracellular fluxes can be estimated.[6]
Applications in Research and Drug Development
The use of this compound as a metabolic tracer has significant applications across various stages of research and drug development:
-
Elucidating Disease Metabolism: Tracing the metabolism of this compound can reveal alterations in the TCA cycle and related pathways in diseases like cancer, providing insights into tumor metabolism and identifying potential therapeutic targets.
-
Target Engagement and Pharmacodynamics: In drug development, this tracer can be used to assess whether a drug candidate effectively engages its metabolic target and alters the flux through a specific pathway.
-
Biomarker Discovery: The pattern of ¹³C labeling in metabolites downstream of fumarate can serve as a metabolic signature, or biomarker, for disease diagnosis, prognosis, or response to therapy.
-
Understanding Anaplerosis and Cataplerosis: this compound is an excellent tool to study the replenishment (anaplerosis) and withdrawal (cataplerosis) of TCA cycle intermediates, which are crucial for biosynthesis and cellular homeostasis.
Experimental Protocols
A typical metabolic tracing experiment using this compound involves several key steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted for specific experimental needs.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture media containing this compound at a known concentration. The standard media should be replaced with the labeling media.
-
Labeling: Incubate the cells in the labeling media for a predetermined period to allow for the uptake and metabolism of the ¹³C-labeled fumarate and to reach isotopic steady state. The incubation time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathway of interest.
Sample Preparation for Mass Spectrometry
1. Quenching Metabolism:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Instantly add a cold quenching solution, typically 80% methanol, to the cells to halt all enzymatic activity.
2. Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
3. Derivatization for GC-MS Analysis (Optional but common for organic acids):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
To make the organic acids volatile for GC-MS analysis, a two-step derivatization is often employed:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.[7]
-
LC-MS/MS Analysis of TCA Cycle Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing ¹³C-labeled metabolites.[5][8]
-
Chromatographic Separation:
-
Use a column suitable for separating polar organic acids, such as a reversed-phase C18 column or a mixed-mode column.[9]
-
Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) to ensure good peak shape and separation.[9]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ionization mode, as organic acids readily deprotonate to form [M-H]⁻ ions.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis of specific TCA cycle intermediates and their isotopologues. This involves selecting the precursor ion (the [M-H]⁻ of the metabolite) and a specific fragment ion for quantification.
-
Data Presentation
The quantitative data obtained from a this compound tracing experiment is typically presented in tables that summarize the mass isotopomer distributions (MIDs) of key metabolites. This allows for a clear comparison of metabolic changes between different experimental conditions.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates after this compound Labeling
| Metabolite | Isotopologue | Control Condition (%) | Treated Condition (%) |
| Fumarate | M+0 | 5.2 ± 0.8 | 6.1 ± 1.1 |
| M+4 | 94.8 ± 0.8 | 93.9 ± 1.1 | |
| Malate | M+0 | 15.7 ± 2.1 | 25.3 ± 3.5 |
| M+4 | 84.3 ± 2.1 | 74.7 ± 3.5 | |
| Aspartate | M+0 | 30.1 ± 4.5 | 42.8 ± 5.2 |
| M+4 | 69.9 ± 4.5 | 57.2 ± 5.2 | |
| Citrate | M+0 | 65.4 ± 6.3 | 78.9 ± 7.1 |
| M+2 | 20.1 ± 3.1 | 15.2 ± 2.8 | |
| M+4 | 14.5 ± 3.2 | 5.9 ± 1.9 |
*Data are presented as mean ± standard deviation (n=3). M+n represents the isotopologue with 'n' ¹³C atoms. A significant difference from the control is denoted by an asterisk (p < 0.05). This table illustrates a hypothetical scenario where a drug treatment alters TCA cycle metabolism, leading to a decreased incorporation of ¹³C from this compound into downstream metabolites.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and for outlining experimental procedures. The following diagrams are generated using the Graphviz DOT language.
This diagram illustrates the flow of the ¹³C label from this compound through the TCA cycle. The "M+n" notation indicates the expected number of ¹³C atoms in each metabolite when this compound is used as the tracer.
This diagram outlines the key steps involved in a metabolic tracing experiment using this compound, from cell culture to data analysis.
Conclusion
This compound is a valuable tool for interrogating central carbon metabolism, particularly the TCA cycle. Its application in 13C-MFA provides quantitative insights into metabolic fluxes that are critical for understanding disease pathophysiology and for the development of novel therapeutics. The detailed experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this powerful metabolic tracer in their studies. By carefully designing experiments and interpreting the resulting data, the use of this compound can significantly advance our understanding of cellular metabolism in health and disease.
References
- 1. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
Fumaric Acid-13C4: An In-depth Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fumaric acid-13C4, a stable isotope-labeled metabolite crucial for tracing the intricate pathways of cellular metabolism. For beginners in metabolic research, this document will serve as a foundational resource, detailing the core principles, experimental methodologies, and data interpretation associated with the use of this powerful tracer.
Introduction to this compound in Metabolic Research
Fumaric acid, an intermediate of the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy production. This compound is a form of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling allows researchers to trace the journey of fumarate through various metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By tracking the incorporation of ¹³C into downstream metabolites, scientists can elucidate metabolic fluxes, identify pathway bottlenecks, and understand how metabolism is altered in disease states or in response to therapeutic interventions.[2][3]
Beyond its role in the TCA cycle, fumarate has emerged as a critical signaling molecule, often referred to as an "oncometabolite" for its role in cancer progression when it accumulates due to genetic mutations in the enzyme fumarate hydratase (FH).[4][5][6] Elevated fumarate levels can impact cellular signaling pathways, including the hypoxia-inducible factor 1α (HIF-1α) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, influencing processes like angiogenesis, oxidative stress response, and cell proliferation.[7][8][9]
Core Applications in Research and Drug Development
The use of this compound spans a wide range of applications in both basic research and pharmaceutical development.
-
Metabolic Flux Analysis (MFA): this compound is instrumental in quantifying the rate of metabolic reactions (fluxes) within a cell.[10] By measuring the distribution of ¹³C in TCA cycle intermediates and connected pathways, researchers can build comprehensive models of cellular metabolism.[2]
-
TCA Cycle Interrogation: As a direct intermediate, labeled fumarate provides a clear window into the activity and potential dysregulation of the TCA cycle, a cornerstone of cellular respiration.[11]
-
Cancer Metabolism Research: The accumulation of fumarate in certain cancers makes this compound a valuable tool for studying the metabolic reprogramming that drives tumor growth and for identifying potential therapeutic targets.[4][6]
-
Drug Discovery and Development: This tracer can be used to assess the mechanism of action of drugs that target metabolic pathways and to understand how drug candidates affect cellular energy production and signaling.[12]
-
Biomarker Discovery: Tracking the metabolic fate of this compound can help in the identification of novel biomarkers for various diseases.[12]
Experimental Protocols
The successful application of this compound in metabolic research relies on meticulously executed experimental protocols. Below are detailed methodologies for key experiments.
Cell Culture and Isotope Labeling
This protocol outlines the general steps for labeling cultured cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed to remove unlabeled metabolites
-
This compound
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, etc.)
Protocol:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the labeling period.
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound. The concentration of the tracer may need to be optimized depending on the cell type and experimental goals.
-
Initiation of Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard culture medium with the prepared labeling medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The labeling time should be sufficient to achieve a steady-state labeling of the intracellular metabolite pools, which can be determined empirically by performing a time-course experiment.[2]
-
Metabolite Quenching and Extraction: Following incubation, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).
-
Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the extracted metabolites. The metabolite extract is then ready for analysis by MS or NMR.
Sample Analysis by Mass Spectrometry (MS)
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Protocol:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, derivatization is typically required to increase the volatility of the metabolites.
-
Chromatographic Separation: Reconstitute the dried extracts in an appropriate solvent and inject them into the LC or GC system. The metabolites are separated based on their physicochemical properties.
-
Mass Spectrometric Analysis: As the separated metabolites elute from the chromatography column, they are ionized and analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for the identification and quantification of different isotopologues (molecules that differ only in their isotopic composition).
-
Data Analysis: The raw data is processed to identify metabolites and determine their isotopologue distribution. This information is then used to calculate metabolic fluxes using specialized software.
Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-resolution NMR spectrometer equipped with a ¹³C-observe probe.
Protocol:
-
Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Transfer the sample to an NMR tube and acquire ¹³C NMR spectra. The chemical shifts and coupling patterns in the spectra provide information about the position of the ¹³C label within the metabolite molecules.[1]
-
Data Analysis: Process the NMR spectra to identify and quantify the different ¹³C-labeled species. This data can then be used in metabolic flux analysis.[1]
Data Presentation: Quantitative Insights
The data generated from this compound tracing experiments provides quantitative insights into metabolic pathway activity. The following tables present hypothetical but representative data that could be obtained from such studies.
Table 1: Isotopologue Distribution of TCA Cycle Intermediates after Labeling with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Malate | 10 | 5 | 15 | 20 | 50 |
| Aspartate | 15 | 8 | 18 | 22 | 37 |
| Citrate | 25 | 10 | 20 | 15 | 30 |
| Succinate | 5 | 2 | 8 | 10 | 75 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Relative Metabolic Fluxes Determined by ¹³C-MFA using this compound
| Metabolic Flux | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |
| TCA Cycle Flux | 100 ± 5 | 75 ± 6 |
| Anaplerotic Carboxylation | 20 ± 3 | 35 ± 4 |
| Glutamine Contribution to TCA Cycle | 40 ± 4 | 55 ± 5 |
Visualization of Pathways and Workflows
Visualizing the complex interplay of metabolic pathways and the experimental process is crucial for a clear understanding.
Signaling Pathways Involving Fumarate
Accumulation of fumarate due to FH deficiency leads to the modulation of key signaling pathways.
References
- 1. Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics [cambridge.org]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 4. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia, oxidative stress, and the interplay of HIFs and NRF2 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unraveling Cellular Metabolism: A Technical Guide to 13C Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount for deciphering disease mechanisms and developing effective therapeutics. 13C Metabolic Flux Analysis (MFA) stands as a powerful technique to provide a quantitative snapshot of the rates of metabolic reactions, or fluxes, within a living cell. This in-depth guide delves into the core principles of 13C-MFA, offering detailed experimental protocols and a clear framework for data interpretation, empowering researchers to leverage this technology for groundbreaking discoveries.
At its core, 13C-MFA involves the introduction of a substrate, typically glucose, enriched with the stable isotope carbon-13 (¹³C), into a cell culture system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment within these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the activity of the metabolic pathways. By measuring these MIDs using sensitive analytical techniques like mass spectrometry and integrating this data with a computational model of cellular metabolism, the intracellular fluxes can be precisely calculated.[1][2]
The 13C-MFA Workflow: From Labeled Substrates to Flux Maps
The successful implementation of a 13C-MFA study hinges on a meticulously executed workflow, encompassing experimental design, isotopic labeling, metabolite analysis, and computational flux estimation.[2][3]
Caption: General workflow of a 13C Metabolic Flux Analysis experiment.
Core Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality and reproducible data in 13C-MFA. The following sections outline the key experimental methodologies.
Isotopic Labeling Experiment
The foundation of a 13C-MFA experiment is the precise labeling of cellular metabolites.
1. Cell Culture with 13C-Labeled Substrates:
-
Media Preparation: Begin with a chemically defined basal medium that lacks the carbon source to be labeled (e.g., glucose-free DMEM). Prepare the labeling medium by dissolving the ¹³C-labeled substrate, such as [1,2-¹³C₂]-glucose, to the desired final concentration, typically matching that of the standard growth medium.[4] The choice of labeled substrate is critical; for instance, [1,2-¹³C₂]-glucose is effective in distinguishing between glycolysis and the pentose phosphate pathway.[4] A common practice is to use a mixture of labeled and unlabeled glucose, for example, 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, to ensure high ¹³C abundance in a variety of metabolites.
-
Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.[4] Culture the cells in the prepared labeling medium for a duration sufficient to achieve both a metabolic and isotopic steady state. This is a critical assumption for many 13C-MFA calculations and should be validated by measuring isotopic labeling at multiple time points to ensure it has reached a plateau.[5]
-
Incubation: Maintain the cell cultures in a controlled environment (e.g., 37°C, 5% CO₂) for the predetermined labeling period. The duration of incubation will vary depending on the specific metabolic pathways under investigation.[4]
Sample Quenching and Metabolite Extraction
This step is designed to instantly halt all enzymatic activity, preserving the in vivo metabolic state of the cells.
1. Rapid Quenching:
-
For adherent cells, a common method is to place the culture plate on dry ice to rapidly lower the temperature.[4]
-
Aspirate the labeling medium and immediately wash the cells with an ice-cold solution like 0.9% NaCl or PBS to remove any residual extracellular labeled substrate.[4]
-
For suspension cultures, rapid filtration followed by quenching in cold methanol (-80°C) is an effective method.
2. Metabolite Extraction:
-
After quenching and washing, add a pre-chilled extraction solvent. A widely used solvent is 80% methanol, pre-chilled to -80°C, which is efficient for extracting polar metabolites.[4]
-
The extracted metabolites are then collected for subsequent analysis.
Analytical Measurement of Mass Isotopomer Distributions
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the precise measurement of MIDs in 13C-MFA.
1. Sample Derivatization:
-
To make the polar metabolites volatile for GC analysis, a chemical derivatization step is necessary. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6]
2. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and detected by the mass spectrometer.[2]
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the raw data to determine the mass isotopomer distribution for each metabolite.[2]
Central Carbon Metabolism: A Common Target of 13C-MFA
Many 13C-MFA studies focus on central carbon metabolism, which comprises the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. These pathways are fundamental for energy production and the synthesis of essential building blocks for the cell.[7][8]
Caption: Key pathways of central carbon metabolism.
Data Presentation: Quantitative Flux Maps
The final output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h). Presenting this quantitative data in a structured table allows for easy comparison between different experimental conditions.
| Metabolic Flux | Control Condition (mmol/gDW/h) | Treated Condition (mmol/gDW/h) |
| Glucose Uptake | 100.0 ± 5.0 | 85.0 ± 4.2 |
| Glycolysis (Pyruvate production) | 160.0 ± 8.0 | 130.0 ± 6.5 |
| Pentose Phosphate Pathway | 20.0 ± 2.0 | 35.0 ± 3.5 |
| TCA Cycle (Citrate synthase) | 75.0 ± 3.8 | 60.0 ± 3.0 |
| Anaplerosis (Pyruvate carboxylase) | 15.0 ± 1.5 | 10.0 ± 1.0 |
Note: The data presented in this table is illustrative and intended for representational purposes only.
The Computational Heart of 13C-MFA
The estimation of metabolic fluxes from the measured MIDs is a complex computational task. It involves solving a large-scale optimization problem where the objective is to find the set of flux values that best reproduce the experimentally determined labeling patterns.[9]
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is Central Carbon Metabolism? - Creative Proteomics [creative-proteomics.com]
- 8. Overview of Central Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
Fumaric acid-13C4 applications in TCA cycle studies
An In-Depth Technical Guide to the Applications of Fumaric acid-13C4 in TCA Cycle Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying intracellular fluxes. This compound, a uniformly labeled isotopologue of the tricarboxylic acid (TCA) cycle intermediate, serves as a critical tool for researchers in metabolism. While its most prevalent application is as an internal standard for the precise quantification of TCA cycle intermediates by mass spectrometry, it also offers unique potential as a metabolic tracer. This guide details the core applications of this compound in studying TCA cycle dynamics, provides comprehensive experimental protocols for its use, and explains the principles of data analysis and interpretation.
Introduction to this compound and Metabolic Flux Analysis
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and the generation of biosynthetic precursors.[1] Understanding the flux through this cycle is paramount in many fields, including oncology, immunology, and drug development. 13C-Metabolic Flux Analysis (13C-MFA) is the state-of-the-art methodology for quantifying the rates (fluxes) of metabolic reactions within a cell.[2][3] This technique involves introducing a substrate enriched with the stable isotope 13C and tracking its incorporation into downstream metabolites.[4]
This compound (HO₂¹³C¹³CH=¹³CH¹³CO₂H) is a uniformly labeled stable isotope of fumarate.[5] Its primary roles in metabolic research are:
-
Metabolic Tracer: Introducing this compound into a biological system allows researchers to trace the fate of its carbon atoms, providing insights into the activity of enzymes like fumarase and succinate dehydrogenase and assessing the bidirectionality of the TCA cycle.[6]
-
Internal Standard: Due to its chemical identity with endogenous fumarate but distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, enabling accurate and precise quantification of fumarate and other organic acids in complex biological samples.[1]
Core Applications in TCA Cycle Studies
Tracing Bidirectional TCA Cycle Metabolism
The TCA cycle is not a strictly unidirectional pathway. Several of its reactions are reversible, including the conversion of fumarate to malate, catalyzed by fumarase. Introducing this compound (M+4, indicating all four carbons are 13C) allows for the direct observation of both forward and reverse pathway activity.
-
Forward Reaction (Fumarase): The hydration of this compound produces Malate-13C4 (M+4). Subsequent oxidation by malate dehydrogenase would yield Oxaloacetate-13C4 (M+4). If this labeled oxaloacetate condenses with unlabeled (M+0) acetyl-CoA, it would form Citrate-13C4 (M+4).
-
Reverse Reaction (Succinate Dehydrogenase): The enzyme succinate dehydrogenase can operate in reverse, converting fumarate to succinate, particularly under hypoxic conditions in a process known as the NADH-fumarate reductase system.[6] Tracing with this compound would directly measure this activity by detecting the production of Succinate-13C4 (M+4).
This bidirectional tracing is crucial for understanding metabolic reprogramming in cancer cells and other disease states where segments of the TCA cycle may operate in reverse to support biosynthesis.
References
- 1. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. FUMARIC ACID | Eurisotop [eurisotop.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Fumaric Acid-13C4: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of Fumaric acid-13C4, a stable isotope-labeled compound indispensable for modern metabolic research. This document provides a comprehensive overview of its properties, applications, and detailed experimental protocols, designed to empower researchers in utilizing this powerful tool for groundbreaking discoveries.
Core Characteristics and Properties
This compound is a non-radioactive, stable isotope-labeled version of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment allows for the precise tracing and quantification of fumarate's metabolic fate within complex biological systems.
Physicochemical and Isotopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | ¹³C₄H₄O₄ | [1] |
| Linear Formula | HO₂¹³C¹³CH=¹³CH¹³CO₂H | [2][3] |
| Molecular Weight | 120.04 g/mol | [2][4][5] |
| Exact Mass | 120.02437795 Da | [4] |
| CAS Number | 201595-62-2 | [1][5] |
| Appearance | Solid | [2] |
| Melting Point | 299-300 °C (sublimes) | [2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥98% | [6] |
| Mass Shift | M+4 | [2] |
Table 1: Physicochemical Properties of this compound.
| Identifier | Value | Reference |
| IUPAC Name | (E)-(1,2,3,4-¹³C₄)but-2-enedioic acid | [4] |
| SMILES | O--INVALID-LINK--[13CH]=[13CH]--INVALID-LINK--=O | [2] |
| InChI | 1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1+1,2+1,3+1,4+1 | [2] |
| InChIKey | VZCYOOQTPOCHFL-BHBLSLFXSA-N | [2] |
| PubChem CID | 71309144 | [4] |
Table 2: Chemical Identifiers for this compound.
Key Research Applications
This compound is a versatile tool with significant applications in various research domains, primarily centered around the study of cellular metabolism.
-
Metabolic Flux Analysis (MFA): As an intermediate in the tricarboxylic acid (TCA) cycle, this compound is an excellent tracer for dissecting the flow of carbon through central metabolic pathways. By monitoring the incorporation of ¹³C into downstream metabolites, researchers can quantify the relative activities of different metabolic routes.[5]
-
Internal Standard for Quantitative Analysis: Due to its identical chemical properties to endogenous fumaric acid but distinct mass, this compound serves as an ideal internal standard for accurate quantification of fumarate levels in biological samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] This is crucial for metabolomics studies where precise concentration measurements are essential.
-
Drug Development and Target Validation: This labeled compound can be used to investigate how drugs modulate metabolic pathways. By tracing the metabolism of this compound in the presence of a therapeutic agent, researchers can identify the drug's mechanism of action and validate its metabolic targets.
-
Oncometabolite Research: Fumaric acid is recognized as an oncometabolite, and its accumulation is associated with certain cancers. This compound is instrumental in studying the aberrant metabolic pathways involving fumarate in cancer cells.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key applications of this compound.
Protocol 1: 13C Metabolic Flux Analysis in Cell Culture
This protocol outlines the general steps for tracing the metabolism of this compound in adherent mammalian cells.
Materials:
-
This compound
-
Cell culture medium deficient in unlabeled fumaric acid
-
Adherent mammalian cells of interest
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold 80:20 methanol:water solution (quenching solution)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing the fumaric acid-deficient medium with a known concentration of this compound (e.g., in the physiological range).
-
Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then replace it with the prepared labeling medium.
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled fumarate. This time will vary depending on the specific cell type and experimental goals.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80:20 methanol:water solution to cover the cell monolayer.
-
Place the culture dish on ice for 5-10 minutes to ensure complete quenching.
-
Using a cell scraper, scrape the cells into the quenching solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
The extracted metabolites are now ready for analysis by LC-MS.
-
Workflow for 13C Metabolic Flux Analysis using this compound.
Protocol 2: this compound as an Internal Standard for LC-MS Quantification
This protocol describes the use of this compound as an internal standard for the accurate quantification of fumaric acid in biological samples.
Materials:
-
This compound stock solution of a known concentration (e.g., 1 mg/mL in a suitable solvent).
-
Biological samples for analysis (e.g., cell extracts, plasma, tissue homogenates).
-
Metabolite extraction solvent (e.g., 80:20 methanol:water).
-
LC-MS system equipped with a suitable column for organic acid analysis.
Methodology:
-
Preparation of Internal Standard Spiked Samples:
-
During the metabolite extraction process, add a known amount of the this compound stock solution to the extraction solvent. The final concentration should be within the linear range of the instrument's detector.
-
Proceed with the metabolite extraction as described in the previous protocol or a standard laboratory procedure. The internal standard will be co-extracted with the endogenous metabolites.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Column: A column suitable for polar organic acids, such as a Cogent Diamond Hydride™ or a mixed-mode column, is recommended.[4]
-
Mobile Phase A: DI Water with 0.1% Ammonium Formate.[4]
-
Mobile Phase B: 90% Acetonitrile / 10% DI Water / 0.1% Ammonium Formate.[4]
-
Gradient: A gradient elution will be necessary to separate fumaric acid from other metabolites. An example gradient is provided in the reference.[4]
-
Flow Rate: Typically around 0.4 mL/min.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.[4]
-
Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the deprotonated molecular ions of both unlabeled fumaric acid ([M-H]⁻, m/z 115.0031) and this compound ([M-H]⁻, m/z 119.0).[4][9]
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous (unlabeled) fumaric acid and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Quantify the concentration of endogenous fumaric acid by comparing this ratio to a standard curve prepared with known concentrations of unlabeled fumaric acid and a constant concentration of the internal standard.
-
Workflow for using this compound as an internal standard.
Fumaric Acid in the TCA Cycle
Fumaric acid is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central metabolic hub for energy production and biosynthesis. The diagram below illustrates the position of fumarate in this critical pathway.
References
- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 2. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtc-usa.com [mtc-usa.com]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Fumaric Acid-13C4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fumaric acid-13C4, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data, experimental protocols, and pathway visualizations to facilitate its application in sophisticated metabolic studies.
Core Compound Data
This compound is a non-radioactive, stable isotope-labeled version of fumaric acid, an essential intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). The incorporation of four carbon-13 atoms allows for its use as a tracer in metabolic flux analysis and as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.[1][2]
| Parameter | Value | Source(s) |
| CAS Number | 201595-62-2 | [2][3][4][5] |
| Molecular Formula | ¹³C₄H₄O₄ | [2][3][4][5] |
| Molecular Weight | 120.04 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid | [3] |
| Applications | Tracer in metabolic studies, internal standard for NMR and MS analysis | [1][2] |
Experimental Protocols
The primary application of this compound is in stable isotope-resolved metabolomics (SIRM) studies to trace the metabolic fate of fumarate and quantify its concentration in various biological matrices. Below are representative protocols for its use in mass spectrometry-based analyses.
Quantification of Fumarate in Plasma using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of endogenous fumarate in plasma samples.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known concentration of this compound solution to serve as an internal standard.
-
Precipitate proteins by adding 400 µL of a cold extraction solvent (e.g., 80:20 methanol:water).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable column for polar metabolite separation, such as a reversed-phase C18 column or a HILIC column.
-
Establish a gradient elution profile using mobile phases appropriate for the chosen column (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify fumarate and this compound.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
The concentration of endogenous fumarate is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Metabolic Flux Analysis in Cultured Cells using GC-MS
This protocol describes the use of a 13C-labeled substrate (e.g., [U-13C6]glucose) to trace its incorporation into fumarate, with this compound potentially used as an internal standard for quantification.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in a standard growth medium.
-
Replace the standard medium with a labeling medium containing the 13C-labeled substrate (e.g., glucose-free DMEM supplemented with [U-13C6]glucose).
-
Incubate the cells for a sufficient period to achieve isotopic steady-state labeling of intracellular metabolites (typically 24-48 hours).
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
-
Collect the cell extract and centrifuge to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
3. Derivatization for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column and temperature gradient to separate the derivatized metabolites.
-
The mass spectrometer will detect the different mass isotopologues of fumarate resulting from the incorporation of 13C atoms from the labeled substrate.
-
By analyzing the mass isotopomer distribution, the relative contribution of the labeled substrate to the fumarate pool can be determined, providing insights into the activity of the TCA cycle.
Signaling Pathways and Experimental Workflows
Visualizing the flow of molecules through metabolic pathways and the sequence of experimental steps is crucial for understanding and executing complex research. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: 13C Labeling of Fumarate in the TCA Cycle.
Caption: General Workflow for Metabolomic Analysis.
References
- 1. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metbio.net [metbio.net]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Isotopic Purity and Enrichment of Fumaric Acid-¹³C₄: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Fumaric acid-¹³C₄, a stable isotope-labeled compound crucial for metabolic research. This document outlines the quality specifications, analytical methodologies for verification, and its application in metabolic flux analysis.
Introduction to Fumaric Acid-¹³C₄
Fumaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production. Fumaric acid-¹³C₄ is a uniformly labeled isotopologue where all four carbon atoms are the ¹³C isotope. This labeling allows researchers to trace the metabolic fate of fumarate through various biochemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The high isotopic enrichment and chemical purity of Fumaric acid-¹³C₄ are critical for obtaining accurate and reproducible results in metabolic studies.
Quantitative Data on Isotopic Purity and Enrichment
The quality of Fumaric acid-¹³C₄ is defined by its isotopic purity, isotopic enrichment, and chemical purity. Commercially available Fumaric acid-¹³C₄ typically meets high specifications, as summarized in the tables below.
Table 1: General Specifications for Fumaric Acid-¹³C₄
| Parameter | Specification |
| Chemical Formula | ¹³C₄H₄O₄ |
| Molecular Weight | 120.04 g/mol |
| Appearance | White to off-white solid |
| Chemical Purity | ≥98% |
| Storage | Store at room temperature, protected from light and moisture |
Table 2: Isotopic Purity and Enrichment of Fumaric Acid-¹³C₄
| Isotopic Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |
| M+4 Isotopologue Abundance | Predominant species | Mass Spectrometry |
| M+3 Isotopologue Abundance | Minimal | Mass Spectrometry |
| M+2 Isotopologue Abundance | Minimal | Mass Spectrometry |
| M+1 Isotopologue Abundance | Minimal | Mass Spectrometry |
| Unlabeled Fumaric Acid | Minimal | Mass Spectrometry |
Experimental Protocols for Isotopic Analysis
The determination of isotopic purity and enrichment of Fumaric acid-¹³C₄ requires precise analytical methodologies. The following are detailed protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Enrichment Analysis by GC-MS
Objective: To determine the isotopic enrichment of Fumaric acid-¹³C₄ by quantifying the relative abundance of different isotopologues.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of Fumaric acid-¹³C₄ and dissolve it in a suitable solvent (e.g., 1 mL of methanol).
-
To improve volatility for GC analysis, derivatize the fumaric acid. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To a 100 µL aliquot of the sample solution, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the di-TMS derivative of fumaric acid.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the isotopologue peaks. For the di-TMS derivative of Fumaric acid-¹³C₄, the molecular ion (M) will be at m/z corresponding to [¹³C₄H₂O₄(Si(CH₃)₃)₂]⁺. The M+0 peak will represent the fully labeled compound.
-
Calculate the isotopic enrichment by correcting for the natural abundance of isotopes in the derivatizing agent and the molecule itself. The isotopic enrichment is calculated as the intensity of the M+4 peak divided by the sum of intensities of all isotopologue peaks (M+0 to M+4), expressed as a percentage.
-
Isotopic Purity Analysis by NMR Spectroscopy
Objective: To confirm the uniform ¹³C labeling and assess the isotopic purity of Fumaric acid-¹³C₄.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of Fumaric acid-¹³C₄ in 0.6 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆ or Deuterium Oxide).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a broadband probe.
-
¹³C NMR Acquisition:
-
Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 5 seconds (to ensure quantitative results).
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse ¹H experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16.
-
-
-
Data Analysis:
-
¹³C Spectrum: The ¹³C NMR spectrum of uniformly labeled Fumaric acid-¹³C₄ will show two signals for the two chemically distinct carbons (carboxyl and olefinic). Due to ¹³C-¹³C coupling, these signals will appear as complex multiplets. The absence of significant signals at the chemical shifts corresponding to natural abundance ¹²C-fumaric acid indicates high isotopic enrichment.
-
¹H Spectrum: The ¹H NMR spectrum will show a single signal for the two equivalent olefinic protons. This signal will be split into a complex multiplet due to strong coupling to the two adjacent ¹³C atoms. The integral of this proton signal relative to any residual solvent or impurity peaks can be used to assess chemical purity.
-
Isotopic Purity Calculation: The isotopic purity can be estimated by comparing the integral of the satellite peaks (from ¹³C-H coupling) to the central peak (from ¹²C-H) in the ¹H spectrum, though this is more challenging for fully labeled compounds. The primary assessment of isotopic enrichment comes from the ¹³C spectrum and mass spectrometry.
-
Application in Metabolic Flux Analysis
Fumaric acid-¹³C₄ is a vital tracer for studying the TCA cycle and related metabolic pathways. By introducing this labeled substrate to cells or organisms, researchers can track the incorporation of the ¹³C label into downstream metabolites.
The Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Fumarate is a key intermediate in this pathway.
Experimental Workflow for ¹³C Metabolic Flux Analysis
The following workflow outlines the key steps in a typical metabolic flux analysis experiment using Fumaric acid-¹³C₄.
Protocol Steps:
-
Cell Culture and Substrate Introduction: Culture cells to a desired density and then switch to a medium containing Fumaric acid-¹³C₄ at a known concentration.
-
Isotopic Steady State: Incubate the cells for a sufficient period to allow the ¹³C label to incorporate into downstream metabolites and reach an isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.
-
Sample Analysis: Analyze the extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of TCA cycle intermediates and other related metabolites.
-
Computational Modeling: Use the measured mass isotopomer distributions and a metabolic network model to calculate intracellular metabolic fluxes.
Conclusion
Fumaric acid-¹³C₄ is an indispensable tool for researchers investigating cellular metabolism. Its high isotopic enrichment and purity are paramount for the accuracy of metabolic flux analysis studies. The experimental protocols and workflows detailed in this guide provide a framework for the robust determination of its quality and its effective application in metabolic research. By employing these methods, scientists and drug development professionals can gain deeper insights into the metabolic pathways that are fundamental to health and disease.
Methodological & Application
Application Notes and Protocols for Fumaric Acid-13C4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," in various physiological and pathological processes, particularly in cancer metabolism.[1] Fumaric acid-13C4, a stable isotope-labeled version of fumaric acid, serves as a powerful tracer in metabolic studies to elucidate the intricate workings of cellular metabolism. Its use in cell culture experiments, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking and quantification of carbon flux through the TCA cycle and related metabolic pathways.[1][2] These application notes provide detailed protocols and guidelines for utilizing this compound in cell culture experiments to investigate cellular metabolism and signaling pathways.
Core Principles of 13C Metabolic Tracing
Stable isotope tracing with compounds like this compound is a fundamental technique in metabolic research. The core principle involves replacing a naturally abundant metabolite with its heavy isotope-labeled counterpart in the cell culture medium. As the cells metabolize the labeled compound, the 13C atoms are incorporated into downstream metabolites. By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, researchers can map the flow of carbon atoms through metabolic pathways and quantify the rates of metabolic reactions, a technique known as metabolic flux analysis (MFA).[1][3]
Applications in Cell Culture Experiments
The use of this compound in cell culture experiments offers valuable insights into several areas of research:
-
TCA Cycle Flux Analysis: Directly tracing the metabolism of fumarate within the Krebs cycle to understand its contribution to energy production and biosynthesis.[4]
-
Oncometabolite Signaling: Investigating the role of fumarate accumulation in signaling pathways, such as the activation of the NRF2 antioxidant response pathway and the inhibition of hypoxia-inducible factor (HIF) hydroxylases.[5][6]
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on cellular metabolism and identifying potential drug targets within metabolic pathways.
-
Disease Modeling: Studying metabolic dysregulation in various diseases, including cancer and inherited metabolic disorders.
Data Presentation
The following table summarizes hypothetical quantitative data from a this compound tracing experiment in a cancer cell line with fumarate hydratase (FH) deficiency, a condition known to cause fumarate accumulation. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.
| Metabolite | Isotopologue | % Enrichment (Control) | % Enrichment (FH-deficient) | Fold Change |
| Fumarate | M+4 | 95.2 ± 2.1 | 98.5 ± 1.5 | 1.03 |
| Malate | M+4 | 85.6 ± 3.5 | 35.2 ± 4.2 | 0.41 |
| Aspartate | M+4 | 78.9 ± 4.1 | 28.7 ± 3.9 | 0.36 |
| Citrate | M+4 | 65.4 ± 5.2 | 20.1 ± 2.8 | 0.31 |
| Succinate | M+4 | 10.2 ± 1.8 | 45.8 ± 5.5 | 4.49 |
M+4 represents the fully labeled isotopologue derived from this compound.
Experimental Protocols
Protocol 1: this compound Labeling in Adherent Cell Culture
This protocol outlines the general steps for labeling adherent cells with this compound to trace its incorporation into downstream metabolites.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Culture medium deficient in the nutrient being traced (if applicable, though for fumarate, standard media can often be used)
-
This compound (sterile stock solution)
-
Ice-cold methanol (80% v/v in water) for quenching and extraction[7]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the appropriate base medium with this compound to the desired final concentration (e.g., 1-5 mM). Ensure the pH is adjusted and the medium is sterile-filtered.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 0.5, 1, 2, 4, 6 hours) to allow for the uptake and metabolism of the labeled fumarate.[8] The optimal labeling time should be determined empirically for each cell line and experimental condition.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the culture vessel to quench all enzymatic activity.[7]
-
Place the culture vessel on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Sample Storage: Store the extracted metabolites at -80°C until analysis by LC-MS or GC-MS.
Protocol 2: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general overview of the analysis of 13C-labeled metabolites by LC-MS.
Materials:
-
Extracted metabolite samples
-
LC-MS system (e.g., Q-Exactive Orbitrap)
-
Appropriate chromatography column (e.g., C18 or HILIC)
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: Dry the extracted metabolite samples under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) compatible with the LC-MS method.
-
LC Separation: Inject the reconstituted samples onto the LC system. Separate the metabolites using a suitable chromatographic gradient.
-
MS Analysis: Analyze the eluted metabolites using the mass spectrometer in full scan mode to detect all isotopologues. Use a high-resolution instrument to accurately determine the mass-to-charge ratio (m/z) of the different isotopologues.
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
-
Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of all its isotopologues (M+0, M+1, M+2, etc.).
-
Correct for the natural abundance of 13C to determine the true fractional enrichment from the this compound tracer.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 6. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Protocol for Fumaric Acid-¹³C₄ Labeling in Mammalian Cells: A Detailed Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive protocol for tracing the metabolic fate of fumarate in mammalian cells using Fumaric acid-¹³C₄. This stable isotope-labeled compound allows for the precise tracking of fumarate's entry and conversion within the central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. Understanding the dynamics of fumarate metabolism is crucial for research in various fields, including oncology, immunology, and metabolic disorders. Fumarate is not only a key intermediate in the TCA cycle but also acts as a signaling molecule, with its accumulation being linked to oncogenesis.[1][2] This protocol details the necessary steps from cell culture and labeling to metabolite extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), providing a robust framework for investigating fumarate metabolism and its downstream effects.
Key Experimental Methodologies
The successful implementation of Fumaric acid-¹³C₄ labeling relies on optimized procedures for cell culture, isotope labeling, metabolite quenching and extraction, and subsequent analysis. The following sections provide detailed protocols for each of these critical steps. It is important to note that parameters such as the concentration of the tracer and incubation times may need to be optimized for specific cell lines and experimental questions.[3]
I. Cell Culture and Preparation
-
Cell Seeding: Plate mammalian cells on appropriate culture dishes (e.g., 6-well or 10-cm dishes) at a density that will ensure they reach approximately 80-90% confluency at the time of the experiment. The number of cells required can range from 1 to 5 million cells per sample, depending on the cell type and the sensitivity of the analytical instruments.
-
Culture Medium: Use the standard growth medium recommended for the specific cell line. The day before the experiment, replace the medium to ensure nutrient levels are not limiting.
II. Fumaric Acid-¹³C₄ Labeling
-
Preparation of Labeling Medium: Prepare fresh culture medium containing Fumaric acid-¹³C₄. The optimal concentration of the tracer should be determined empirically for each cell line and experimental setup. A starting concentration in the range of 10-100 µM is recommended. The Fumaric acid-¹³C₄ should be dissolved in the culture medium and sterile-filtered before use.
-
Labeling:
-
Aspirate the standard culture medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or basal medium without serum to remove any remaining unlabeled fumarate.
-
Add the pre-warmed labeling medium containing Fumaric acid-¹³C₄ to the cells.
-
Incubate the cells for the desired period. The incubation time will depend on the metabolic rate of the cells and the specific pathways being investigated. A time-course experiment (e.g., 0, 1, 4, 8, and 24 hours) is recommended to determine the optimal labeling time to reach isotopic steady state.[4]
-
III. Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.
-
Quenching:
-
At the end of the incubation period, quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a pre-chilled quenching solution, such as 80% methanol (-80°C), directly to the culture dish. Ensure the entire surface is covered.
-
-
Extraction:
-
Place the culture dish on dry ice for at least 15 minutes to ensure complete cell lysis and quenching.
-
Scrape the cells in the presence of the quenching solution using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30-60 seconds.
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
The metabolite extract can be stored at -80°C until analysis. For LC-MS analysis, it is recommended to dry the extract under a stream of nitrogen or using a vacuum concentrator and then reconstitute it in a suitable solvent (e.g., 50% methanol).
-
Quantitative Data Presentation
The following table provides a hypothetical example of the expected mass isotopologue distribution (MID) of key TCA cycle intermediates after labeling with Fumaric acid-¹³C₄. The M+4 isotopologue represents the direct incorporation of the fully labeled fumarate backbone.
| Metabolite | Isotopologue | Expected Fractional Abundance (%) |
| Fumarate | M+0 | < 5 |
| M+4 | > 95 | |
| Malate | M+0 | Variable |
| M+4 | Variable | |
| Aspartate | M+0 | Variable |
| M+4 | Variable | |
| Succinate | M+0 | Variable |
| M+4 | Variable |
Note: The actual fractional abundance will depend on the cell line, experimental conditions, and the time of labeling. The appearance of M+4 in malate, aspartate, and succinate confirms the metabolic conversion of the labeled fumarate.
Visualization of Metabolic Pathways and Workflows
To facilitate a clear understanding of the experimental process and the underlying metabolic pathways, the following diagrams have been generated using the DOT language.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tricarboxylic Acid Cycle Metabolites for Cancer: Friend or Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols for Fumaric acid-13C4 Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms. The quantification of fumaric acid and other organic acids in biological samples is crucial for understanding cellular metabolism, disease pathogenesis, and drug effects. Stable isotope-labeled internal standards, such as Fumaric acid-13C4, are essential for accurate and precise quantification by mass spectrometry, as they co-elute with the analyte of interest and can correct for variations in sample preparation and instrument response.[1]
This document provides detailed application notes and protocols for the preparation of samples for the analysis of this compound by both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Signaling Pathway: The Tricarboxylic Acid (TCA) Cycle
Fumaric acid is an integral component of the TCA cycle, which occurs in the mitochondria. The following diagram illustrates the position of fumaric acid within this critical metabolic pathway.
The Tricarboxylic Acid (TCA) Cycle
II. Experimental Workflow for Sample Preparation
The overall workflow for preparing biological samples for mass spectrometry analysis of fumaric acid involves several key steps, from cell culture to the final analysis. The following diagram outlines this process.
Experimental Workflow for Mass Spectrometry Analysis
III. Experimental Protocols
A. Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted for the extraction of polar metabolites, including fumaric acid, from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
This compound internal standard solution (e.g., 1 mg/mL in a suitable solvent)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Protocol:
-
Cell Washing:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with 5 mL of pre-warmed PBS (37°C) to remove any remaining media.
-
-
Metabolism Quenching and Internal Standard Spiking:
-
After the final PBS wash, aspirate all liquid.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol.
-
Spike the extraction solvent with a known concentration of this compound internal standard. The final concentration of the internal standard should be in a similar range to the expected concentration of endogenous fumaric acid.
-
-
Cell Lysis and Collection:
-
Place the culture dish on ice.
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
-
Extraction and Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new clean tube.
-
The supernatant can be directly used for LC-MS analysis or dried down for derivatization and GC-MS analysis.
-
B. Derivatization for GC-MS Analysis
For GC-MS analysis, carboxylic acids like fumaric acid need to be derivatized to increase their volatility. This protocol describes a two-step methoximation and silylation procedure.[4]
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heptane
-
GC vials with inserts
-
Thermomixer or heating block
Protocol:
-
Drying:
-
Evaporate the metabolite extract to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial to remove all water as it can interfere with the silylation reaction.[4]
-
-
Methoximation:
-
Silylation:
-
Final Preparation:
-
After derivatization, the sample can be transferred to a GC vial with an insert for analysis.
-
IV. Data Presentation
The following tables summarize typical quantitative data for the analysis of fumaric acid by LC-MS/MS and GC-MS.
Table 1: LC-MS/MS Quantitative Data for Fumaric Acid Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µM | [6] |
| Limit of Quantification (LOQ) | 0.5 µM | [6] |
| Linearity Range | 0.5 - 200 µM | [6] |
| Correlation Coefficient (R²) | >0.999 | [3][6] |
| Recovery | >95% | [3] |
| Intraday Precision (%RSD) | <5% | [6] |
| Interday Precision (%RSD) | <10% | [3] |
Table 2: GC-MS Quantitative Data for Derivatized Fumaric Acid
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Not explicitly found for fumaric acid | |
| Limit of Quantification (LOQ) | Not explicitly found for fumaric acid | |
| Linearity Range | Analyte dependent | [7] |
| Correlation Coefficient (R²) | >0.99 | [7] |
| Recovery | Method dependent, can be >80% | [8] |
| Precision (%RSD) | <15% | [7] |
V. Mass Spectrometry Parameters
A. LC-MS/MS Parameters
-
Chromatography: Reversed-phase chromatography is commonly used.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.
B. GC-MS Parameters
-
Chromatography:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a high temperature (e.g., 300°C).
-
Injection Mode: Splitless or split injection.
-
-
Mass Spectrometry: Electron ionization (EI) is typically used.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-550.
-
Conclusion
The accurate quantification of fumaric acid in biological samples is achievable with both LC-MS and GC-MS platforms. The use of this compound as an internal standard is critical for reliable results, compensating for sample loss during preparation and variations in instrument performance. The detailed protocols provided in this document offer a robust starting point for researchers in various fields to develop and validate their own methods for fumaric acid analysis. Careful attention to detail in each step of the sample preparation process is paramount to achieving high-quality, reproducible data.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fumaric acid-13C4 by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Fumaric acid-13C4 using Gas Chromatography-Mass Spectrometry (GC-MS). Fumaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, and its isotopically labeled form, this compound, serves as an internal standard for accurate quantification in metabolic research and drug development.[1][2] The methodology described herein involves a derivatization step to increase the volatility of the analyte, followed by GC-MS analysis. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, derivatization, and GC-MS data acquisition. Quantitative data, including retention times and characteristic mass-to-charge ratios, are presented in a clear tabular format.
Introduction
Fumaric acid is a dicarboxylic acid that plays a crucial role as an intermediate in the Krebs cycle.[2] Its quantification in biological matrices is essential for studying metabolic pathways and understanding the mechanism of action of drugs targeting cellular metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[3] However, polar and non-volatile molecules like fumaric acid require a derivatization step to make them amenable to GC analysis.[4][5] Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[6]
Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative analysis by GC-MS.[1] They exhibit similar chemical and physical properties to their unlabeled counterparts, co-eluting during chromatography, but are distinguishable by their mass difference, allowing for precise and accurate quantification.[1] This application note details a robust GC-MS method for the analysis of the di-trimethylsilyl (di-TMS) derivative of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Molecular Weight: 120.04 g/mol , Formula: ¹³C₄H₄O₄)[2][7]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Methanol (anhydrous)
-
Ethyl Acetate (anhydrous)
-
Standard laboratory glassware (vials, pipettes, etc.)
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Solvent Evaporation: Transfer a known volume of the standard solution or sample extract into a clean glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50 °C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Derivatization:
-
To the dried sample, add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the GC-MS analysis. Instrument conditions may be optimized for specific equipment.
| Parameter | Setting |
| Gas Chromatograph | |
| Instrument | Agilent 6890N GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70 °C, hold for 1 min, ramp to 300 °C at 6 °C/min, hold for 10 min.[8] |
| Mass Spectrometer | |
| Instrument | Agilent 5973 MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan (for qualitative analysis) |
Data Presentation
The quantitative analysis of the di-TMS derivative of this compound is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The following table summarizes the key quantitative data.
| Analyte | Retention Time (min) | Monitored Ions (m/z) | Quantifier Ion (m/z) |
| This compound (di-TMS) | ~13.5 - 14.5 | 249, 264 | 264 |
Note: Retention times can vary depending on the specific GC column and conditions.
Mass Spectrum of this compound (di-TMS derivative)
The electron ionization (EI) mass spectrum of the di-TMS derivative of this compound is characterized by several key fragment ions. The molecular ion (M+) is expected at m/z 264. A prominent fragment ion is observed at m/z 249, corresponding to the loss of a methyl group (-CH3).
Workflow and Pathway Diagrams
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by GC-MS. The described method, involving a robust derivatization procedure and optimized GC-MS parameters, offers high sensitivity and selectivity. The provided data and workflow diagrams serve as a valuable resource for researchers and scientists in the fields of metabolomics and drug development, enabling accurate and reliable quantification of this key metabolic intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]
- 3. louis.uah.edu [louis.uah.edu]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. gcms.cz [gcms.cz]
- 7. This compound | C4H4O4 | CID 71309144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Quantification of Fumaric acid-13C4 in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Fumaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. The use of stable isotope-labeled compounds, such as Fumaric acid-13C4, is crucial for metabolic flux analysis and pharmacokinetic studies.[1][2] Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and selective method for the quantification of such labeled compounds in complex biological matrices.[3] This application note provides a detailed protocol for the analysis of this compound using LC-MS, intended for researchers, scientists, and drug development professionals.
Instrumentation and Reagents
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]
-
Analytical Column: Cogent Diamond Hydride™, 4μm, 100Å, 2.1 x 150mm or equivalent.[4][5]
-
Reagents:
-
This compound (isotopic purity ≥99 atom % 13C)[6]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Experimental Protocols
1. Standard Solution and Sample Preparation
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile/water to achieve a concentration range suitable for the calibration curve (e.g., 0.1 µM to 200 µM).[7]
-
Sample Preparation from Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (containing an internal standard if necessary) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 acetonitrile/water.[4][5]
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
2. LC-MS Method
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[4][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) | this compound | 119.0 | 74.0 |
-
Note: The precursor ion for this compound is [M-H]-, with a molecular weight of 120.04 g/mol .[1][7]
-
Instrument Parameters: Optimize gas temperatures, gas flow rates, and collision energies on the specific mass spectrometer being used.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 µM | [7] |
| Linearity Range | 0.5 - 200 µM | [7] |
| Coefficient of Determination (R²) | >0.999 | [7] |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
References
- 1. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1MG [isotope.com]
- 2. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]
- 3. rsc.org [rsc.org]
- 4. Maleic & Fumaric Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 5. mtc-usa.com [mtc-usa.com]
- 6. FUMARIC ACID | Eurisotop [eurisotop.com]
- 7. rsc.org [rsc.org]
Application Notes: Nuclear Magnetic Resonance (NMR) Spectroscopy of Fumaric Acid-¹³C₄ Labeled Metabolites
Introduction
Stable isotope-resolved metabolomics (SIRM) using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2] The use of uniformly labeled Fumaric acid-¹³C₄ provides a direct means to trace the metabolic fate of fumarate within the central carbon metabolism. Fumarate is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a fundamental process for cellular energy production in the form of ATP.[3][4][5] By introducing Fumaric acid-¹³C₄ into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites, providing critical insights into pathway activity, enzyme function, and metabolic reprogramming in various physiological and pathological states. This approach is particularly valuable in drug development for understanding a compound's mechanism of action and its impact on cellular metabolism.[6]
NMR spectroscopy offers a distinct advantage in ¹³C-metabolic flux analysis (¹³C-MFA) by providing positional isotopomer information, which is crucial for resolving complex metabolic networks.[7][8] Unlike mass spectrometry, which measures mass isotopologues, NMR can distinguish between different labeling patterns on the same molecule, offering a deeper view of metabolic transformations.[1][2] This document provides detailed protocols for utilizing Fumaric acid-¹³C₄ in NMR-based metabolomics, from cell culture and metabolite extraction to NMR data acquisition and analysis, aimed at researchers, scientists, and drug development professionals.
Metabolic Pathways Involving Fumaric Acid
Fumaric acid is a central metabolite primarily known for its role in the TCA cycle, where it is formed from the oxidation of succinate and subsequently hydrated to form malate.[3][5] However, it also participates in other significant metabolic pathways, including the urea cycle and purine metabolism.[9] Tracing the ¹³C atoms from Fumaric acid-¹³C₄ through these interconnected pathways allows for a quantitative understanding of cellular metabolic dynamics.
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting Fumarate.
Experimental Workflow and Protocols
A typical workflow for studying Fumaric acid-¹³C₄ labeled metabolites involves several key stages, from introducing the labeled substrate to the final data analysis. Each step must be carefully controlled to ensure reproducibility and accuracy.
Caption: General experimental workflow for ¹³C-labeled metabolomics.
Protocol 1: Cell Culture and Labeling
This protocol is adapted for adherent cells; modifications will be necessary for suspension cultures.
-
Cell Seeding: Seed cells in 6-well plates to achieve 80-90% confluency at the time of extraction.[10] Culture cells overnight in complete growth medium in a humidified incubator at 37°C with 5% CO₂.[10]
-
Media Preparation: Prepare labeling media using a base medium lacking fumarate, supplemented with dialyzed fetal bovine serum (FBS) and the desired concentration of Fumaric acid-¹³C₄.
-
Washing: Gently wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.[10]
-
Labeling: Add the prepared ¹³C-labeling medium to each well.
-
Incubation: Return the plates to the incubator for a predetermined duration. The incubation time is critical and depends on the metabolic pathway of interest; it should be sufficient to approach isotopic steady state.[11] This can be determined by performing a time-course experiment (e.g., collecting samples at 12, 18, and 24 hours) and measuring isotopic enrichment.[11]
Protocol 2: Metabolite Extraction
This protocol focuses on polar metabolite extraction from adherent cells.
-
Quenching Metabolism: To halt enzymatic activity, rapidly quench the cells by placing the culture plates on a bed of dry ice.[10] Aspirate the labeling medium.
-
Washing: Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.[10]
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well and incubate the plates on dry ice for 15 minutes.[10]
-
Cell Harvesting: Scrape the cells and transfer the methanol-cell slurry to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[10]
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until NMR analysis.[10]
Protocol 3: NMR Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
-
Reconstitution: Reconstitute the dried metabolite extracts in a fixed volume (e.g., 600 µL) of a deuterium oxide (D₂O) based NMR buffer.[10] This buffer should contain a known concentration of an internal standard for chemical shift referencing and quantification, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).[10][12]
-
pH Adjustment: Ensure the pH of the sample is adjusted to a consistent value (e.g., 7.4) using DCl or NaOD, as chemical shifts of many metabolites are pH-dependent.[13]
-
Transfer: Transfer the final solution into a 5 mm NMR tube, ensuring it is free of air bubbles and particulate matter.[12][14] If solids are present, the sample should be filtered.[12]
Protocol 4: NMR Data Acquisition
A combination of 1D and 2D NMR experiments is typically required for comprehensive analysis.
-
Spectrometer Setup: All NMR experiments should be conducted on a high-field spectrometer equipped with a cryoprobe for enhanced sensitivity.[15]
-
1D ¹H NMR: Acquire a standard 1D proton spectrum with water suppression to assess sample quality and overall metabolite concentration.
-
1D ¹³C NMR: Direct-observe 1D ¹³C spectra can provide quantitative information on ¹³C enrichment.[15] These experiments require a higher sample concentration and longer acquisition times due to the low sensitivity of the ¹³C nucleus.[14][15] Use proton decoupling (e.g., WALTZ-16) to simplify the spectrum and improve the signal-to-noise ratio.[16]
-
2D ¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive method for detecting ¹H-¹³C correlations over one bond.[15][17] It is excellent for resolving overlapping signals in the 1D spectrum and for identifying which protons are attached to ¹³C-labeled carbons.[10][15]
-
2D ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and piecing together the carbon skeleton of metabolites.[18]
-
2D ¹H-¹H TOCSY: Total Correlation Spectroscopy (TOCSY) can be used to identify complete spin systems of metabolites, aiding in their identification and in observing the propagation of ¹³C labels through coupled proton networks.[7][19]
Data Analysis and Presentation
Data Processing and Interpretation
Raw NMR data (Free Induction Decay, FID) must be processed using software such as TopSpin, MestReNova, or NMRPipe.[1][16] Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹³C-labeled metabolites, the presence of ¹³C-¹³C and ¹³C-¹H couplings will result in characteristic splitting patterns in both 1D and 2D spectra, which are the basis for isotopomer analysis.[19]
Caption: Logic of tracing ¹³C labels from a precursor to NMR analysis.
Quantitative Data
The primary quantitative outputs from these experiments are the fractional ¹³C enrichment and the distribution of isotopomers for each metabolite. This data is then used as input for ¹³C-Metabolic Flux Analysis (¹³C-MFA) software to calculate the rates (fluxes) of reactions throughout the metabolic network.[8][11]
Table 1: Expected ¹³C Chemical Shifts for Fumaric Acid
This table provides reference chemical shift values for fumaric acid in D₂O at pH 7.4, which are crucial for identifying the compound in NMR spectra.
| Atom ID | Carbon Atom | Chemical Shift (ppm) |
| C1, C4 | Carboxyl (-COOH) | 177.43 |
| C2, C3 | Alkene (=CH) | 138.04 |
| Data sourced from the Biological Magnetic Resonance Bank (BMRB).[20] |
Table 2: Representative Quantitative Data from a ¹³C-MFA Experiment
This table illustrates the type of quantitative data generated from analyzing ¹³C-labeled fumarate experiments. The values are hypothetical and serve as an example for presentation. Fractional enrichment indicates the percentage of a metabolite pool that is labeled with ¹³C.
| Metabolite | Carbon Position | Fractional ¹³C Enrichment (%) | Relative Flux (vs. Citrate Synthase) |
| Malate | C1 | 95.2 ± 1.5 | - |
| Malate | C2 | 94.8 ± 1.8 | - |
| Malate | C3 | 95.5 ± 1.3 | - |
| Malate | C4 | 96.1 ± 1.1 | - |
| Aspartate | C1 | 85.7 ± 2.1 | - |
| Aspartate | C4 | 86.2 ± 1.9 | - |
| Pathway | |||
| Malate Dehydrogenase | - | - | 98.5 ± 3.2 |
| Fumarase | - | - | 100.0 ± 2.9 |
| Pyruvate Carboxylase | - | - | 15.4 ± 4.5 |
Conclusion
The use of Fumaric acid-¹³C₄ as a metabolic tracer, combined with the analytical power of NMR spectroscopy, provides an invaluable tool for researchers in basic science and drug development. The detailed protocols and data analysis frameworks presented here offer a guide to implementing this technique for the quantitative analysis of cellular metabolism. By tracing the fate of fumarate, scientists can gain a dynamic and detailed understanding of the TCA cycle and connected pathways, revealing metabolic vulnerabilities and the mechanisms of therapeutic intervention.
References
- 1. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Fumaric acid - Wikipedia [en.wikipedia.org]
- 4. metabolon.com [metabolon.com]
- 5. Fumaric acid | chemical compound | Britannica [britannica.com]
- 6. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmse000083 Fumaric Acid at BMRB [bmrb.io]
Quantifying Metabolic Fluxes with Fumaric Acid-¹³C₄: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the intricate network of metabolic pathways within biological systems. While glucose and glutamine are the most commonly used tracers, the selection of a specific ¹³C-labeled substrate can provide a more focused and precise interrogation of particular pathways. Fumaric acid-¹³C₄ is a valuable tracer for investigating the tricarboxylic acid (TCA) cycle, particularly in the context of mitochondrial dysfunction, cancer metabolism, and inborn errors of metabolism such as fumarate hydratase (FH) deficiency. This document provides detailed application notes and protocols for utilizing Fumaric acid-¹³C₄ to quantify metabolic fluxes.
Fumaric acid, a key intermediate of the TCA cycle, is central to cellular energy production. In certain cancers, particularly those with mutations in the FH gene, fumarate accumulates and has been termed an "oncometabolite" due to its role in promoting oncogenesis through various mechanisms, including the succination of proteins and epigenetic modifications.[1][2] Therefore, tracing the metabolic fate of ¹³C-labeled fumarate can provide critical insights into the dynamics of the TCA cycle, reverse TCA flux (reductive carboxylation), and the contributions of anaplerotic and cataplerotic reactions.
Applications
-
Elucidating TCA Cycle Dynamics: Fumaric acid-¹³C₄ directly enters the TCA cycle, allowing for the precise measurement of flux through fumarase and subsequent TCA cycle enzymes. This is crucial for understanding the metabolic reprogramming in various diseases.
-
Investigating Fumarate Hydratase (FH) Deficiency: In FH-deficient cells, the conversion of fumarate to malate is impaired. Using Fumaric acid-¹³C₄ can quantify the residual FH activity and trace the alternative metabolic fates of accumulated fumarate.
-
Probing Mitochondrial Dysfunction: The TCA cycle is a hub of mitochondrial metabolism. Tracing with Fumaric acid-¹³C₄ can reveal impairments in mitochondrial function and the compensatory metabolic pathways that are activated.
-
Cancer Metabolism Research: Cancer cells often exhibit altered TCA cycle activity. Fumaric acid-¹³C₄ can be used to study these alterations, including the phenomenon of reductive carboxylation, which is utilized by some cancer cells for biosynthesis.
-
Drug Development: For therapies targeting metabolic pathways, Fumaric acid-¹³C₄ can be used as a tool to assess the on-target effects of drugs on the TCA cycle and related metabolic pathways.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic flux analysis using Fumaric acid-¹³C₄. Optimization may be required for specific cell lines or experimental conditions.
Protocol 1: In Vitro ¹³C Labeling of Adherent Cells
1. Cell Culture and Media Preparation:
- Culture adherent cells to mid-log phase in standard growth medium.
- Prepare labeling medium by supplementing basal medium (e.g., DMEM without glucose, glutamine, and pyruvate) with dialyzed fetal bovine serum, physiological concentrations of glucose and glutamine, and Fumaric acid-¹³C₄ (typically 100 µM - 1 mM). The unlabeled fumarate should be omitted.
2. Isotope Labeling:
- Aspirate the standard growth medium from the cell culture plates.
- Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed Fumaric acid-¹³C₄ labeling medium to the cells.
- Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized and can range from a few hours to over 24 hours.[3][4]
3. Metabolite Extraction:
- Aspirate the labeling medium.
- Wash the cells rapidly with ice-cold PBS.
- Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
- Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
- Vortex the tubes and incubate at -20°C for at least 20 minutes.
- Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the extracted metabolites.
4. Sample Analysis:
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the samples as required for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.
- Analyze the samples by GC-MS or LC-MS to determine the mass isotopologue distributions (MIDs) of TCA cycle intermediates and related metabolites.
Protocol 2: In Vivo Labeling in Animal Models
1. Tracer Administration:
- Prepare a sterile, pH-neutral solution of Fumaric acid-¹³C₄ suitable for injection or infusion.
- Administer the tracer to the animal model via an appropriate route (e.g., intravenous infusion, intraperitoneal injection). The dosage and administration schedule should be optimized based on the animal model and experimental goals.
2. Tissue Collection:
- At the desired time point after tracer administration, euthanize the animal according to approved protocols.
- Rapidly excise the tissues of interest and immediately freeze-clamp them in liquid nitrogen to quench metabolism.
3. Metabolite Extraction from Tissues:
- Homogenize the frozen tissue samples in a pre-chilled extraction solvent (e.g., methanol/water/chloroform).
- Perform a phase separation to isolate the polar metabolites.
- Collect the polar phase for analysis.
4. Sample Analysis:
- Process and analyze the tissue extracts as described in Protocol 1 (steps 4.1-4.4).
Data Presentation
The quantitative data obtained from mass spectrometry analysis is typically presented as mass isotopologue distributions (MIDs). These MIDs are then used in computational models to calculate metabolic fluxes. The following tables provide an illustrative example of how such data can be structured.
Table 1: Illustrative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates after Labeling with Fumaric Acid-¹³C₄ in Control vs. FH-deficient Cells.
| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | FH-deficient Cells (Fractional Abundance) |
| Fumarate | M+0 | 0.05 | 0.05 |
| M+1 | 0.01 | 0.01 | |
| M+2 | 0.01 | 0.01 | |
| M+3 | 0.03 | 0.03 | |
| M+4 | 0.90 | 0.90 | |
| Malate | M+0 | 0.20 | 0.85 |
| M+1 | 0.02 | 0.02 | |
| M+2 | 0.03 | 0.03 | |
| M+3 | 0.05 | 0.05 | |
| M+4 | 0.70 | 0.05 | |
| Aspartate | M+0 | 0.30 | 0.90 |
| M+1 | 0.03 | 0.01 | |
| M+2 | 0.05 | 0.02 | |
| M+3 | 0.12 | 0.02 | |
| M+4 | 0.50 | 0.05 | |
| Citrate | M+0 | 0.40 | 0.80 |
| M+1 | 0.04 | 0.03 | |
| M+2 | 0.20 | 0.10 | |
| M+3 | 0.06 | 0.02 | |
| M+4 | 0.30 | 0.05 |
Table 2: Illustrative Calculated Relative Metabolic Fluxes (normalized to citrate synthase flux) in Control vs. FH-deficient Cells.
| Metabolic Flux | Control Cells | FH-deficient Cells |
| Pyruvate Dehydrogenase | 100 | 80 |
| Pyruvate Carboxylase | 20 | 40 |
| Fumarase (Fumarate -> Malate) | 95 | 5 |
| Malic Enzyme | 15 | 25 |
| Reductive Carboxylation (IDH) | 5 | 15 |
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental process and the metabolic pathways being investigated, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro ¹³C metabolic flux analysis.
Caption: Tracing Fumaric Acid-¹³C₄ through the TCA cycle and related pathways.
References
- 1. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 2. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Applications of Fumaric Acid-¹³C₄ in Cancer Metabolism Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical player in cancer metabolism, acting as an "oncometabolite" in certain contexts. The stable isotope-labeled form, Fumaric acid-¹³C₄, is an indispensable tool for researchers to trace the metabolic fate of fumarate and understand its multifaceted roles in cancer biology. This document provides detailed application notes and experimental protocols for the use of Fumaric acid-¹³C₄ in cancer metabolism research, focusing on metabolic flux analysis, its role in Fumarate Hydratase (FH)-deficient cancers, and its application in advanced imaging techniques.
Application 1: Tracing TCA Cycle Metabolism and Metabolic Flux Analysis
Fumaric acid-¹³C₄ allows for the precise tracking of carbon atoms through the TCA cycle and connected metabolic pathways. This is crucial for understanding how cancer cells reprogram their central carbon metabolism to support proliferation and survival.[1][2][3][4]
Quantitative Data Summary
| Parameter | Cell Line/Model | Key Findings | Reference |
| Glucose Uptake Rate | Proliferating Cancer Cells | 100–400 nmol/10⁶ cells/h | [5] |
| Lactate Secretion Rate | Proliferating Cancer Cells | 200–700 nmol/10⁶ cells/h | [5] |
| Glutamine Uptake Rate | Proliferating Cancer Cells | 30–100 nmol/10⁶ cells/h | [5] |
Experimental Protocol: ¹³C-Metabolic Flux Analysis (MFA) in Cultured Cancer Cells
This protocol outlines the steps for conducting a stable isotope tracing experiment using Fumaric acid-¹³C₄ to quantify metabolic fluxes.
Materials:
-
Fumaric acid-¹³C₄ (Cambridge Isotope Laboratories, Inc., CLM-1529 or equivalent)[6]
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed cancer cells in 6-well plates at a density that ensures they are in the exponential growth phase (approximately 80% confluency) at the time of the experiment.
-
Culture cells overnight in complete medium.
-
-
Preparation of Labeling Medium:
-
Prepare the experimental medium by supplementing nutrient-free medium with Fumaric acid-¹³C₄ at a desired concentration (e.g., physiological or supra-physiological levels relevant to the cancer type being studied) and dFBS.
-
-
Isotope Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Replace the standard culture medium with the prepared ¹³C-labeling medium.
-
Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest.[5]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
-
Instrumental Analysis and Data Interpretation:
-
Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopomer distributions (MIDs) of TCA cycle intermediates and related metabolites.
-
Correct the raw data for the natural abundance of ¹³C.
-
Use the MIDs along with a metabolic network model to calculate intracellular metabolic fluxes.[1][2][3]
-
Experimental Workflow for ¹³C-MFA
Application 2: Investigating Fumarate as an Oncometabolite in FH-Deficient Cancers
In hereditary leiomyomatosis and renal cell carcinoma (HLRCC), germline mutations in the fumarate hydratase (FH) gene lead to an accumulation of fumarate.[7] This accumulated fumarate acts as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, which leads to the stabilization of hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions.[8] Fumaric acid-¹³C₄ can be used to trace the metabolic consequences of FH deficiency and the downstream effects of fumarate accumulation.
Signaling Pathway: Fumarate-Induced HIF-1α Stabilization
Application 3: Hyperpolarized ¹³C MRI for In Vivo Imaging of Tumor Metabolism and Necrosis
Hyperpolarized [1,4-¹³C₂]fumarate is a promising imaging agent for detecting tumor cell necrosis in vivo.[9] The hyperpolarization process dramatically increases the MRI signal of the ¹³C-labeled fumarate, allowing for real-time monitoring of its conversion to malate by fumarase. In necrotic cells, fumarase is released, leading to a rapid conversion of the injected hyperpolarized fumarate to malate, which can be detected by ¹³C magnetic resonance spectroscopic imaging (MRSI).
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Untreated Tumor | Treated Tumor (Necrotic) | Reference |
| Malate/Fumarate Ratio in Liver | EL4 tumor-bearing mice | 0.020 ± 0.019 | 0.020 ± 0.017 | [1] |
| Time to Maximum Malate Signal | EL4 tumor-bearing mice | 33 ± 4 s | 27 ± 2 s | [1] |
Experimental Protocol: Hyperpolarized [1,4-¹³C₂]fumarate MRI in a Murine Tumor Model
This protocol provides a general outline for performing hyperpolarized ¹³C MRI to assess tumor necrosis.
Materials:
-
[1,4-¹³C₂]Fumaric acid
-
Clinical polarizer (e.g., SPINlab)
-
MRI scanner equipped for ¹³C detection
-
Animal model with subcutaneous tumors
-
Tail vein catheter
-
Anesthesia equipment
Procedure:
-
Hyperpolarization of [1,4-¹³C₂]fumarate:
-
The solid [1,4-¹³C₂]fumaric acid is hyperpolarized using dynamic nuclear polarization (DNP). This involves cooling the sample to very low temperatures in a high magnetic field and irradiating it with microwaves.
-
Just before injection, the hyperpolarized sample is rapidly dissolved and neutralized to create an injectable solution.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
Insert a catheter into the tail vein for injection of the hyperpolarized agent.
-
Position the animal within the MRI scanner.
-
-
Injection and Image Acquisition:
-
Inject the hyperpolarized [1,4-¹³C₂]fumarate solution via the tail vein catheter over a short period (e.g., 6 seconds).
-
Immediately begin acquiring ¹³C MRSI data. The rapid decay of the hyperpolarized signal necessitates fast imaging sequences.
-
-
Data Analysis:
-
Process the acquired MRSI data to generate metabolic maps of hyperpolarized fumarate and its conversion product, malate.
-
Calculate the ratio of malate to fumarate signal intensity within the tumor and other tissues. An increased malate-to-fumarate ratio in the tumor is indicative of necrosis.
-
Logical Relationship of Hyperpolarized Fumarate Imaging
Conclusion
Fumaric acid-¹³C₄ is a versatile and powerful tool for interrogating cancer metabolism. Its applications range from detailed metabolic flux analysis in vitro to innovative in vivo imaging techniques. The protocols and data presented here provide a foundation for researchers to design and execute experiments that will further unravel the complexities of fumarate metabolism in cancer, ultimately aiding in the development of novel diagnostic and therapeutic strategies.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]
- 7. Dimethyl fumarate inhibits the expression and function of hypoxia-inducible factor-1α (HIF-1α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing the Krebs Cycle with Fumaric Acid-¹³C₄
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for tracing the Krebs cycle (also known as the Citric Acid Cycle or TCA cycle) using Fumaric acid-¹³C₄ as a stable isotope tracer. It outlines the experimental workflow, from cell culture and labeling to metabolite extraction and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Principle of the Method
Stable isotope tracing is a powerful technique used to investigate metabolic pathways.[1] By supplying cells with a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the path of the labeled atoms as they are incorporated into downstream metabolites.[1][2][3]
Fumaric acid is a key intermediate in the Krebs cycle.[4][5][6] Introducing Fumaric acid-¹³C₄, where all four carbon atoms are the ¹³C isotope, allows for the direct investigation of the latter half of the cycle and any reverse reactions. As the ¹³C₄-fumarate is metabolized, the labeled carbons are incorporated into subsequent intermediates, including malate, oxaloacetate, citrate, and glutamate.[7][8] Analyzing the mass isotopologue distribution (MID) of these metabolites via mass spectrometry or NMR reveals the activity of the Krebs cycle and related pathways.[1][9]
Metabolic Pathway of ¹³C₄-Fumarate in the Krebs Cycle
The diagram below illustrates the entry of ¹³C₄-Fumarate into the Krebs cycle and the subsequent labeling of downstream metabolites.
Caption: Pathway of ¹³C₄-Fumarate through the Krebs cycle.
Experimental Workflow
The overall experimental process involves several key stages, from sample preparation to data analysis.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Isotopomer studies of gluconeogenesis and the Krebs cycle with 13C-labeled lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fumaric acid-13C4 Concentration for Tracer Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fumaric acid-13C4 for metabolic tracer studies. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in tracer studies?
A1: this compound is a stable isotope-labeled form of fumaric acid, an intermediate in the Krebs cycle (also known as the TCA cycle or citric acid cycle). In this molecule, the four carbon atoms are replaced with the heavy isotope of carbon, 13C. This labeling allows researchers to trace the metabolic fate of fumarate through various biochemical pathways using mass spectrometry or NMR. It is a powerful tool for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a cell.
Q2: What is the typical concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, experimental conditions, and the metabolic questions being addressed. Based on published studies, concentrations ranging from the low micromolar (µM) to the low millimolar (mM) range have been used. For example, some studies have used concentrations around 5 mM to 20 mM for fumarate supplementation.[1] However, it is crucial to determine the optimal concentration for your specific system empirically.
Q3: How do I determine the optimal this compound concentration for my specific cell line?
A3: Determining the optimal concentration requires a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the intracellular enrichment of the tracer and its downstream metabolites. The goal is to find a concentration that results in sufficient labeling for detection without causing cellular toxicity or significantly perturbing the natural metabolic state. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: How does this compound enter the cell?
A4: Exogenous fumarate can be taken up by cells through dicarboxylate transporters located on the cell membrane.[1] The efficiency of this transport can vary between different cell types. In some cases, particularly at low pH, the undissociated form of fumaric acid may also diffuse across the cell membrane.[2]
Q5: What is "isotopic steady state" and why is it important?
A5: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites remains constant over time after the introduction of a labeled tracer.[3] Reaching this state is a critical assumption for many metabolic flux analysis models.[4] Failure to achieve isotopic steady state can lead to inaccurate flux calculations. The time required to reach this state depends on the turnover rates of the metabolites in the pathway of interest. For Krebs cycle intermediates, this can take several hours.[3] A time-course experiment, detailed in the "Experimental Protocols" section, is necessary to determine the time to isotopic steady state in your system.
Troubleshooting Guide
This guide addresses common issues encountered during this compound tracer experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Incorporation of 13C Label | 1. Suboptimal Tracer Concentration: The concentration of this compound may be too low for efficient uptake and incorporation. 2. Inefficient Cellular Uptake: The cell line may have low expression of dicarboxylate transporters. 3. Rapid Metabolite Turnover: The labeled fumarate may be quickly consumed or exported, preventing significant accumulation of label in downstream metabolites. 4. Incorrect Sampling Time: The sampling time point may be too early, before significant labeling has occurred. | 1. Perform a Dose-Response Experiment: Test a range of higher concentrations to identify the optimal level for your cells (see protocol below). 2. Verify Transporter Expression: If possible, check the expression levels of relevant dicarboxylate transporters in your cell line. 3. Shorten Labeling Time (for initial uptake): To confirm uptake, try a very short time point (e.g., minutes) to see if any labeled fumarate is present inside the cells. 4. Perform a Time-Course Experiment: Analyze samples at multiple time points to determine the kinetics of label incorporation (see protocol below). |
| Unexpected Labeling Patterns | 1. Metabolic Reprogramming: The addition of exogenous fumarate may alter the cells' metabolic state. 2. Contamination: The this compound tracer may be contaminated with unlabeled fumarate or other carbon sources. The cell culture medium may contain unlabeled fumarate. 3. Isotopic Dilution: The labeled tracer is diluted by large intracellular pools of unlabeled fumarate or other precursors. 4. Recycling of CO2: In vivo studies can be affected by the recycling of 13CO2, which can be re-incorporated into metabolites.[5][6] | 1. Analyze Key Metabolite Pool Sizes: Measure the total pool sizes of Krebs cycle intermediates to assess if they are significantly altered by the tracer. 2. Check Tracer Purity: Verify the isotopic purity of the this compound with the manufacturer's certificate of analysis. Analyze your culture medium for background levels of unlabeled fumarate. 3. Pre-culture in Label-Free Medium: To reduce intracellular pools, you can pre-culture cells in a medium with low levels of unlabeled fumarate before adding the tracer. 4. Consider the Contribution of 13CO2: For in vivo experiments, be aware of this phenomenon and consider using models that can account for it. |
| High Background Noise in Mass Spectrometry Data | 1. Improper Sample Preparation: Contaminants from the sample or extraction process can interfere with the analysis. 2. Suboptimal Instrument Settings: The mass spectrometer may not be properly calibrated or optimized for the detection of your target metabolites. 3. Matrix Effects: Components of the biological sample can suppress or enhance the ionization of the target analytes. | 1. Optimize Extraction Protocol: Ensure complete removal of proteins and other interfering substances. Use high-purity solvents. 2. Calibrate and Tune Instrument: Regularly calibrate your mass spectrometer and optimize the source and analyzer settings for your specific metabolites. 3. Use an Internal Standard: Include a 13C-labeled internal standard that is not expected to be produced by the cells to control for matrix effects and variations in sample processing. |
| Failure to Reach Isotopic Steady State | 1. Slow Metabolic Flux: The metabolic pathway being studied may have a very slow turnover rate. 2. Large Intracellular Pools: Large pre-existing pools of unlabeled metabolites will take longer to be replaced by their labeled counterparts. 3. Continuous Exchange with Extracellular Medium: Constant uptake of unlabeled precursors from the medium can prevent the intracellular pool from reaching isotopic equilibrium. | 1. Extend Labeling Time: Increase the duration of the labeling experiment and collect samples at later time points. 2. Pre-culture in Defined Medium: Minimize the concentration of unlabeled precursors in the medium before starting the tracer experiment. 3. Use Instationary MFA Models: If reaching a steady state is not feasible, consider using instationary metabolic flux analysis (INST-MFA) methods that analyze the dynamics of label incorporation.[7][8] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the lowest concentration of this compound that provides sufficient isotopic enrichment in downstream metabolites without causing cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in multiple-well plates at a density that will result in approximately 70-80% confluency at the time of the experiment.
-
Preparation of Tracer Media: Prepare a series of culture media containing different concentrations of this compound. A suggested starting range is 0 µM (control), 100 µM, 500 µM, 1 mM, 5 mM, and 10 mM. The this compound should replace the unlabeled fumaric acid in the medium.
-
Tracer Incubation: After allowing the cells to adhere overnight, replace the standard culture medium with the prepared tracer media. Incubate for a predetermined time, which should be sufficient to allow for uptake and metabolism (e.g., 24 hours, or a time point determined from a preliminary time-course experiment).
-
Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract intracellular metabolites. A common method is to wash the cells with ice-cold saline and then add a cold extraction solvent (e.g., 80% methanol).
-
Sample Analysis: Analyze the extracts by mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment of this compound and key downstream metabolites (e.g., malate, aspartate, citrate).
-
Data Analysis: Plot the isotopic enrichment of key metabolites as a function of the this compound concentration. The optimal concentration will be the lowest concentration that gives a robust and measurable labeling in the metabolites of interest. Also, perform a cell viability assay (e.g., MTT or trypan blue exclusion) for each concentration to ensure the chosen concentration is not toxic.
Data Presentation:
| This compound Concentration | Cell Viability (%) | % 13C Enrichment in Malate | % 13C Enrichment in Aspartate | % 13C Enrichment in Citrate |
| 0 µM | 100 | Baseline | Baseline | Baseline |
| 100 µM | ||||
| 500 µM | ||||
| 1 mM | ||||
| 5 mM | ||||
| 10 mM |
Protocol 2: Time-Course Experiment to Determine Isotopic Steady State
Objective: To determine the time required to reach isotopic steady state for key metabolites after the introduction of this compound.
Methodology:
-
Cell Seeding: Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
Tracer Incubation: Replace the standard culture medium with medium containing the optimal concentration of this compound (determined from the dose-response experiment).
-
Time-Point Harvesting: Harvest cells at various time points after the addition of the tracer. Suggested time points could be 0, 1, 4, 8, 12, 24, and 48 hours.
-
Metabolite Extraction: At each time point, quench metabolism and extract intracellular metabolites as described in Protocol 1.
-
Sample Analysis: Analyze the extracts by mass spectrometry to measure the isotopic enrichment of key downstream metabolites.
-
Data Analysis: Plot the isotopic enrichment of each metabolite as a function of time. Isotopic steady state is reached when the enrichment level plateaus.
Data Presentation:
| Time (hours) | % 13C Enrichment in Fumarate | % 13C Enrichment in Malate | % 13C Enrichment in Aspartate | % 13C Enrichment in Citrate |
| 0 | Baseline | Baseline | Baseline | Baseline |
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Visualizations
Caption: Workflow for optimizing this compound tracer experiments.
Caption: Entry of this compound into the Krebs Cycle and downstream pathways.
References
- 1. Transport and metabolism of exogenous fumarate and 3-phosphoglycerate in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport and metabolism of fumaric acid in Saccharomyces cerevisiae in aerobic glucose-limited chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isotopically Nonstationary 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Fumaric acid-13C4 Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fumaric acid-13C4 in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in metabolic labeling experiments?
This compound is a stable isotope-labeled form of fumarate, an intermediate of the tricarboxylic acid (TCA) cycle. The four carbon atoms in its structure are replaced with the heavy isotope, Carbon-13 (¹³C). This labeling allows researchers to trace the metabolic fate of fumarate through various biochemical pathways. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can track the incorporation of these ¹³C atoms into downstream metabolites, providing insights into metabolic fluxes and pathway activities.[1]
2. What are the primary applications of this compound labeling?
-
TCA Cycle Analysis: To study the kinetics and contributions of fumarate to the TCA cycle.
-
Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions (fluxes) in central carbon metabolism.[2][3]
-
Oncometabolite Research: Fumarate is considered an oncometabolite, and this compound is used to investigate its role in cancer metabolism and signaling.[4][5]
-
Signal Transduction: To elucidate the role of fumarate as a signaling molecule, particularly in the regulation of hypoxia-inducible factor 1-alpha (HIF-1α).[4][6][7]
3. How does fumarate act as a signaling molecule to stabilize HIF-1α?
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent proteasomal degradation.[6] High levels of fumarate, as seen in certain cancers with fumarate hydratase (FH) deficiency, competitively inhibit PHDs.[4][6][7] This inhibition prevents HIF-1α hydroxylation, allowing it to escape degradation and accumulate, even in the presence of oxygen (a state known as pseudo-hypoxia).[7] Accumulated HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[7][8]
4. What is the typical concentration of this compound used for cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type, experimental goals, and the endogenous concentration of fumarate. However, published studies have used concentrations ranging from 5 µM to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions to achieve sufficient labeling without causing metabolic perturbations.
5. How long should I incubate my cells with this compound?
The incubation time required to reach isotopic steady state (where the isotopic enrichment of intracellular metabolites remains constant) depends on the turnover rate of the metabolites of interest. For rapidly cycling pathways like the TCA cycle, steady state may be reached within a few hours. However, for metabolites in pathways with slower turnover, longer incubation times (e.g., 24 hours or more) may be necessary.[9] It is advisable to perform a time-course experiment to determine the optimal labeling duration.
Troubleshooting Guides
This section addresses common challenges encountered during this compound labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No ¹³C Enrichment in Downstream Metabolites | Poor Cellular Uptake: Fumarate uptake can be limited in some cell types. | - Verify the expression of dicarboxylate transporters (e.g., SLC13 family) in your cell line.- Consider using a cell-permeable ester form of fumarate (e.g., dimethyl fumarate), which is hydrolyzed intracellularly to fumarate. |
| Tracer Degradation: Fumaric acid may not be stable in the culture medium over long incubation periods. | - Prepare fresh labeling medium for each experiment.- Minimize exposure of the tracer to light and high temperatures.[10] | |
| Rapid Cell Proliferation: Fast-growing cells can dilute the labeled pool of metabolites. | - Increase the concentration of this compound.- Shorten the labeling time to capture earlier time points of incorporation. | |
| Unexpected ¹³C Labeling Patterns | Metabolic Reprogramming: The experimental conditions or the tracer itself may alter cellular metabolism. | - Perform a control experiment with unlabeled fumarate to assess its impact on cell metabolism.- Analyze a broad range of metabolites to identify unexpected pathway activation. |
| Contribution from Other Carbon Sources: Other nutrients in the medium (e.g., glucose, glutamine) can contribute to the unlabeled pool of TCA cycle intermediates. | - Use dialyzed fetal bovine serum to reduce the concentration of unlabeled small molecules.- Consider co-labeling with other ¹³C-labeled substrates to trace multiple carbon sources. | |
| Isotopic Non-Steady State: The labeling experiment may not have reached isotopic steady state. | - Perform a time-course experiment to ensure that isotopic steady state has been achieved for the metabolites of interest.[9] | |
| High Background Signal in Mass Spectrometry Analysis | Contamination during Sample Preparation: Introduction of contaminants can interfere with the detection of labeled metabolites. | - Use high-purity solvents and reagents.- Thoroughly clean all labware and equipment. |
| Natural Isotope Abundance: The natural abundance of ¹³C in unlabeled metabolites can contribute to the M+1 peak. | - Always analyze unlabeled control samples to determine the natural isotopic distribution.- Use appropriate software to correct for the natural abundance of stable isotopes during data analysis. | |
| Poor Cell Health or Viability during Labeling | Toxicity of the Tracer: High concentrations of fumarate can be toxic to some cells. | - Perform a dose-response experiment to determine the highest non-toxic concentration of this compound.- Monitor cell viability using methods like trypan blue exclusion or a cell viability assay. |
| Suboptimal Culture Conditions: Issues with the culture medium, serum, or incubator can affect cell health. | - Ensure the use of high-quality culture reagents.- Regularly check and calibrate the incubator for temperature, CO₂, and humidity. |
Experimental Protocols
General Protocol for this compound Labeling in Adherent Mammalian Cells
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. It is recommended to use a base medium with known concentrations of other metabolites and supplement it with dialyzed fetal bovine serum to minimize the presence of unlabeled fumarate.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or base medium without serum.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired duration in a cell culture incubator.
-
-
Metabolite Extraction:
-
Place the culture dish on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Sample Preparation for LC-MS Analysis
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a solvent compatible with your LC-MS method (e.g., a mixture of water and acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates.
-
Analysis: Transfer the filtered sample to an autosampler vial for LC-MS analysis.
Visualizations
Fumarate-HIF-1α Signaling Pathway
Caption: Fumarate-mediated stabilization of HIF-1α.
Experimental Workflow for this compound Labeling
Caption: A typical experimental workflow for this compound labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 5. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1α pathway | Abcam [abcam.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]
Technical Support Center: Fumaric Acid-¹³C₄ NMR Spectroscopy
Welcome to the technical support center for Fumaric acid-¹³C₄ NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you improve the signal-to-noise ratio (SNR) in your experiments.
Troubleshooting Guide
This guide provides step-by-step solutions to common issues encountered during the acquisition of Fumaric acid-¹³C₄ NMR spectra.
Question: Why is the signal-to-noise ratio (SNR) in my Fumaric acid-¹³C₄ NMR spectrum extremely low?
Answer:
Low signal-to-noise ratio in ¹³C NMR is a common challenge due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[1][2] For an isotopically labeled compound like Fumaric acid-¹³C₄, while the abundance issue is resolved, other factors can still significantly impact the SNR. Follow these troubleshooting steps to identify and resolve the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low SNR in Fumaric acid-¹³C₄ NMR spectra.
Step 1: Initial Checks - Sample Preparation and Instrument Status
-
Sample Concentration: Ensure your sample is as concentrated as possible in the NMR tube. Low concentration is a primary cause of low SNR.[3]
-
Solvent and NMR Tube: Use a high-quality deuterated solvent that fully dissolves your Fumaric acid-¹³C₄. Ensure the NMR tube is clean and of good quality.[3]
-
Instrument Shimming: Poor magnetic field homogeneity can lead to broad peaks and reduced signal height. Ensure the instrument is properly shimmed.
-
Tuning and Matching: The NMR probe must be correctly tuned to the ¹³C frequency and matched to the instrument's electronics.
Step 2: Optimizing Acquisition Parameters
For a small molecule like Fumaric acid, especially with quaternary carbons (the carboxylic acid carbons), optimizing acquisition parameters is critical.
| Parameter | Recommended Value/Action | Rationale |
| Number of Scans (NS) | Increase (e.g., start with 1024 and increase as needed) | SNR increases with the square root of the number of scans.[2] |
| Relaxation Delay (D1) | 2-5 seconds (or determine T₁ experimentally) | Quaternary carbons often have long spin-lattice relaxation times (T₁). A sufficiently long D1 allows for full relaxation between pulses, maximizing signal.[4] |
| Pulse Width (P1) | Use a 30° or 45° flip angle instead of 90° | A smaller flip angle allows for a shorter relaxation delay (D1) and thus more scans in a given time, which can improve overall SNR, especially for carbons with long T₁ values.[4] |
| ¹H Decoupling | Ensure broadband proton decoupling is active | This collapses the ¹³C-¹H couplings into single sharp peaks and can provide a significant signal enhancement through the Nuclear Overhauser Effect (NOE).[4] |
Step 3: Advanced Signal Enhancement Techniques
If the above steps do not sufficiently improve the SNR, consider these advanced techniques:
-
Polarization Transfer Techniques (DEPT & INEPT): These methods transfer the higher polarization of protons to the directly attached carbons, leading to significant signal enhancement. However, they will not directly detect the quaternary carboxylic acid carbons in Fumaric acid-¹³C₄. They are useful for confirming the signals of the protonated carbons.
-
Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that can enhance the ¹³C signal by several orders of magnitude.[5][6] It involves transferring the high polarization of electron spins to the nuclear spins at cryogenic temperatures.[5][7] This is a specialized technique that requires specific instrumentation.
Frequently Asked Questions (FAQs)
Question: What are the expected ¹³C chemical shifts for Fumaric acid-¹³C₄?
Answer:
The chemical shifts for the two distinct carbons in the symmetric Fumaric acid molecule are approximately:
| Carbon Atom | Chemical Shift (ppm) |
| Carboxylic Carbon (-COOH) | ~170-175 ppm |
| Olefinic Carbon (=CH-) | ~135-140 ppm |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Due to the symmetry of the Fumaric acid molecule, you should observe two signals in the ¹³C NMR spectrum.[8]
Question: How can I experimentally determine the T₁ relaxation time for the carbons in Fumaric acid-¹³C₄?
Answer:
The inversion-recovery experiment is the standard method for measuring T₁ relaxation times.
Experimental Protocol: Inversion-Recovery for T₁ Measurement
-
Pulse Sequence: Use a standard inversion-recovery pulse sequence (180° - τ - 90° - acquire).
-
τ values: Acquire a series of spectra with varying delay times (τ) between the 180° and 90° pulses. A typical range of τ values could be 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 50s.
-
Data Analysis: Plot the peak intensity as a function of the τ delay. The intensity will range from negative (after a short τ) to positive (after a long τ). Fit the data to the following equation to determine T₁: M(τ) = M₀(1 - 2e^(-τ/T₁)) Where M(τ) is the magnetization at delay τ, and M₀ is the equilibrium magnetization.
Question: Can I use polarization transfer techniques like DEPT or INEPT to enhance the signals in my Fumaric acid-¹³C₄ spectrum?
Answer:
Yes and no. Polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) work by transferring magnetization from ¹H to ¹³C nuclei.[9] This provides a significant signal enhancement for protonated carbons.
-
For the olefinic carbons (=CH-) in Fumaric acid-¹³C₄: These techniques will be very effective in enhancing the signal.
-
For the carboxylic acid carbons (-COOH): These are quaternary carbons (not directly attached to a proton). Standard DEPT and INEPT sequences will not detect these signals.
Therefore, you can use DEPT to get a strong signal for the olefinic carbons, but you will still need a standard ¹³C experiment with optimized parameters to observe the carboxylic acid carbons.
Polarization Transfer Concept
Caption: A conceptual diagram illustrating polarization transfer from ¹H to ¹³C via a pulse sequence.
Question: What is Dynamic Nuclear Polarization (DNP) and how can it help with my Fumaric acid-¹³C₄ experiment?
Answer:
Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically increases the polarization of nuclear spins, leading to massive enhancements in NMR signal intensity—potentially by a factor of 10,000 or more.[5]
Experimental Workflow: Dissolution DNP
-
Sample Preparation: The Fumaric acid-¹³C₄ sample is mixed with a stable organic free radical in a suitable solvent that forms a glass at low temperatures.[5]
-
Polarization: The sample is cooled to cryogenic temperatures (e.g., ~1.2 K) in a high magnetic field and irradiated with microwaves. This transfers the high polarization of the electron spins of the radical to the ¹³C nuclei.[7]
-
Rapid Dissolution: The hyperpolarized solid sample is rapidly dissolved with a heated solvent.[5]
-
NMR Acquisition: The liquid sample is quickly transferred to an NMR spectrometer, and the spectrum is acquired. The enhanced polarization decays over the course of the T₁ relaxation time, so acquisition must be rapid.[7]
DNP is a highly specialized and powerful technique for overcoming extreme sensitivity limitations, particularly for in vivo metabolic studies using hyperpolarized Fumaric acid.[6][10]
References
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Solubility and Polarization of 13C-Fumarate with Meglumine Allows for In Vivo Detection of Gluconeogenic Metabolism in Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Fumaric Acid-13C4 Mass Spectrometry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Fumaric acid-13C4 in mass spectrometry applications. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the molecular ion for this compound?
The molecular weight of unlabeled fumaric acid (C4H4O4) is approximately 116.01 g/mol . With the incorporation of four 13C atoms, the expected monoisotopic mass of the [M] ion for this compound is approximately 120.02 g/mol . The deprotonated molecule [M-H]⁻, commonly observed in negative ion mode mass spectrometry, will have an m/z of approximately 119.02.
Q2: I am not seeing the expected molecular ion in my mass spectrum. What are the possible causes?
Several factors could contribute to the absence or low intensity of the molecular ion peak:
-
Ionization Technique: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak. Consider using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
In-source Fragmentation: The conditions within the ion source, such as temperature and voltage, can induce fragmentation before the ions enter the mass analyzer. Optimization of these parameters is crucial.
-
Analyte Concentration: The concentration of your sample may be too low for detection.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of this compound. Proper sample preparation and chromatographic separation can mitigate these effects.
Q3: What are the major fragment ions I should expect to see for this compound?
Based on the known fragmentation of unlabeled fumaric acid, the following key fragments are expected for this compound. The tables below outline the predicted m/z values for the major fragments in both Electron Ionization (EI) and Collision-Induced Dissociation (CID) in negative ion mode.
Data Presentation: Predicted Fragmentation Patterns
Table 1: Predicted Fragmentation of this compound under Electron Ionization (EI)
| Putative Fragment Structure | Fragmentation Pathway | Unlabeled Fumaric Acid (m/z) | This compound (Predicted m/z) |
| [M]+• | Molecular Ion | 116 | 120 |
| [M-H2O]+• | Loss of water | 98 | 102 |
| [M-CO2]+• | Loss of carbon dioxide | 72 | 76 |
| [M-HCOOH]+• | Loss of formic acid | 70 | 73 |
| [C2H2O2]+• | 58 | 60 | |
| [C2H3O]+ | 43 | 45 |
Note: The relative intensities of these fragments can vary depending on the instrument and experimental conditions.
Table 2: Predicted Fragmentation of this compound [M-H]⁻ under Collision-Induced Dissociation (CID)
| Putative Fragment Structure | Fragmentation Pathway | Unlabeled Fumaric Acid (m/z) | This compound (Predicted m/z) |
| [M-H]⁻ | Precursor Ion | 115 | 119 |
| [M-H-H2O]⁻ | Loss of water | 97 | 101 |
| [M-H-CO2]⁻ | Loss of carbon dioxide | 71 | 74 |
| [M-H-2CO2]⁻ | Loss of two carbon dioxide molecules | 27 | 28 |
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your analysis.
Issue 1: Co-elution of Labeled and Unlabeled Fumaric Acid in LC-MS
-
Problem: Inadequate chromatographic separation between this compound and any endogenous, unlabeled fumaric acid in the sample.
-
Solution:
-
Optimize Gradient: Adjust the mobile phase gradient to enhance separation. A shallower gradient can often improve resolution.
-
Change Column Chemistry: If optimizing the gradient is insufficient, consider a column with a different stationary phase (e.g., HILIC if using reversed-phase).
-
Modify Mobile Phase: Altering the pH or the organic modifier of the mobile phase can influence the retention times.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Problem: Asymmetrical peaks can lead to inaccurate quantification.
-
Solution:
-
Check for Column Overload: Injecting too concentrated a sample can cause peak fronting. Dilute your sample and reinject.
-
Address Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column. Adding a small amount of a competing agent (e.g., a stronger acid) to the mobile phase can sometimes alleviate this.
-
Inspect for System Voids: Voids in the column or dead volumes in the LC system can lead to poor peak shape.
-
Issue 3: High Background Noise or Contamination
-
Problem: High background can obscure the signal of your analyte.
-
Solution:
-
Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.
-
Clean the Ion Source: The ion source is prone to contamination. Regular cleaning is essential.
-
Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when no analyte is eluting.
-
Experimental Protocols
A generalized protocol for the analysis of this compound by LC-MS is provided below. This should be adapted based on your specific instrumentation and experimental goals.
Sample Preparation:
-
Extraction: Extract metabolites from your biological matrix using a suitable solvent (e.g., 80% methanol).
-
Centrifugation: Centrifuge the extract to pellet proteins and other insoluble material.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.
LC-MS Analysis:
-
Column: A C18 reversed-phase column is a common choice for organic acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Ionization Mode: ESI in negative ion mode is generally preferred for carboxylic acids.
-
MS/MS Parameters: For targeted analysis, set the mass spectrometer to monitor the transition from the precursor ion (m/z 119 for this compound) to a specific product ion (e.g., m/z 74).
Visualizations
Diagram 1: General LC-MS Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound from biological samples.
Diagram 2: Predicted Fragmentation Pathway of this compound [M-H]⁻ in CID
Caption: Predicted major fragmentation pathways for deprotonated this compound in CID.
Minimizing isotopic impurity effects in Fumaric acid-13C4 studies
Welcome to the technical support center for Fumaric acid-¹³C₄ studies. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the effects of isotopic impurities in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in Fumaric acid-¹³C₄ and why are they a concern?
A1: Fumaric acid-¹³C₄ is a stable isotope-labeled compound where all four carbon atoms are replaced with the ¹³C isotope. However, during the synthesis of this tracer, it is challenging to achieve 100% isotopic enrichment.[1] This results in the presence of molecules with fewer than four ¹³C atoms (e.g., M+1, M+2, M+3 isotopologues), as well as the unlabeled (M+0) form. These are known as isotopic impurities. These impurities can interfere with the accurate measurement of ¹³C incorporation into metabolites, potentially leading to underestimation of labeling and incorrect calculation of metabolic fluxes.[2][3]
Q2: How can I determine the isotopic purity of my Fumaric acid-¹³C₄ tracer?
A2: The isotopic purity of your Fumaric acid-¹³C₄ tracer should be provided by the manufacturer in the Certificate of Analysis (CoA).[4][5] This information is typically determined by analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7] It is crucial to use the stated isotopic purity for accurate correction of your experimental data. If you need to verify the purity, you can analyze the standard using high-resolution mass spectrometry to determine the distribution of isotopologues.[8][9]
Q3: What is the expected isotopic purity of commercially available Fumaric acid-¹³C₄?
A3: Commercially available Fumaric acid-¹³C₄ typically has a high isotopic purity. The table below summarizes the specifications from several suppliers.
| Supplier | Product Name | Isotopic Purity (atom % ¹³C) | Chemical Purity |
| Sigma-Aldrich | Fumaric acid-¹³C₄ | 99% | 99% (CP) |
| Cambridge Isotope Laboratories, Inc. | Fumaric acid (¹³C₄, 99%) | 99% | 98% |
| Cambridge Isotope Laboratories, Inc. | Fumaric acid, disodium salt (¹³C₄, 99%) | 99% | 95% |
| MedchemExpress | Fumaric acid-¹³C₄ | Not specified | 98.0% |
| Sigma-Aldrich | Fumaric acid-¹³C₄,d₄ | 99% | 98 atom % D |
Note: Data is compiled from publicly available information and may vary by batch. Always refer to the CoA for your specific lot.[4][5][10][11]
Q4: How do natural isotope abundances affect my Fumaric acid-¹³C₄ tracer studies?
A4: In addition to the isotopic impurities of the tracer itself, the natural abundance of stable isotopes of other elements in the molecule (e.g., ¹⁷O, ¹⁸O, ²H) and in derivatizing agents can contribute to the measured mass isotopomer distribution.[2][12] These naturally occurring isotopes can lead to an overestimation of the M+1 and M+2 peaks, which can be mistaken for incorporation of the ¹³C label. Therefore, it is essential to correct for natural isotope abundance in your mass spectrometry data.[3][13]
Troubleshooting Guides
Problem 1: My mass spectrometry data shows unexpected or low ¹³C enrichment in my metabolites of interest after using Fumaric acid-¹³C₄.
-
Possible Cause 1: Isotopic Impurity of the Tracer. The presence of unlabeled or partially labeled Fumaric acid in your tracer will dilute the overall ¹³C enrichment in your system.[1]
-
Possible Cause 2: Contribution from Unlabeled Carbon Sources. Your experimental system (e.g., cell culture media) may contain unlabeled sources of fumarate or other metabolites that can enter the metabolic pathways you are studying.
-
Solution: Ensure your experimental design minimizes unlabeled carbon sources where possible. For example, use a defined minimal medium for cell culture experiments.[13] If unavoidable, the contribution of these sources must be considered in your metabolic model.
-
-
Possible Cause 3: Incorrect Correction for Natural Isotope Abundance. Failure to properly correct for the natural abundance of stable isotopes will lead to inaccurate mass isotopomer distributions.[3]
Problem 2: I am unsure how to correct my mass spectrometry data for isotopic impurities and natural abundance.
-
Solution: The general workflow for data correction involves a few key steps. First, the raw mass spectrometry data, which shows the distribution of mass isotopomers for a given metabolite, is obtained.[3] This raw data needs to be corrected for the natural abundance of all elements in the molecule.[12] Following this, a further correction must be applied to account for the isotopic impurity of the Fumaric acid-¹³C₄ tracer.[14] This is typically done using a correction matrix-based approach implemented in specialized software.[12]
Experimental Protocols
General Protocol for a ¹³C Labeling Experiment with Fumaric acid-¹³C₄
-
Tracer Preparation: Prepare a stock solution of Fumaric acid-¹³C₄ of known concentration.
-
Cell Culture/Experimental System Setup: Culture cells or prepare your experimental system in a medium that allows for the effective uptake and metabolism of the tracer. It is recommended to adapt cells to the labeling medium for a period to reach an isotopic steady state.[6]
-
Labeling: Introduce the Fumaric acid-¹³C₄ tracer to the system at the desired concentration and for the specified duration.
-
Sample Quenching and Extraction: Rapidly quench metabolic activity and extract metabolites from your samples.
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS, GC-MS) or NMR spectroscopy to determine the mass isotopomer distribution of fumarate and other downstream metabolites.[6][7]
-
Data Analysis: Process the raw data to correct for natural isotope abundance and the isotopic purity of the tracer.[3][14]
Data Correction Workflow
The following diagram illustrates the logical workflow for correcting mass spectrometry data in a ¹³C labeling experiment.
Isotopic Correction Logic
The core of the isotopic correction lies in a matrix-based calculation that deconvolutes the measured mass isotopomer distribution to determine the true extent of ¹³C labeling.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumaric acid, disodium salt (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10890-PK [isotope.com]
- 5. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1MG [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fumaric acid-13C4,d4 98 atom % D, 99 atom % 13C [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 17. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Data normalization techniques for Fumaric acid-13C4 experiments
Welcome to the technical support center for Fumaric acid-13C4 data interpretation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
This compound is a stable isotope-labeled version of fumaric acid, an intermediate in the tricarboxylic acid (TCA) cycle. Its primary applications include:
-
Tracer in Metabolic Research: It is used to trace the metabolic fate of fumarate and related metabolites in the TCA cycle and connected pathways. This helps in understanding cellular metabolism and identifying metabolic dysregulations in various diseases, including cancer.[1][2]
-
Internal Standard: It serves as an internal standard for the accurate quantification of endogenous fumaric acid in biological samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]
Q2: Why is correcting for natural isotope abundance crucial for my data?
Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?
A Mass Isotopologue Distribution (MID), also referred to as a mass isotopomer distribution, describes the fractional abundance of all isotopic forms of a metabolite.[6] For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all 12C) to M+n (all 13C). The MID is the direct output from the mass spectrometer and serves as the primary data for calculating metabolic fluxes and pathway contributions. Accurate MIDs are essential for downstream quantitative analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
Guide 1: Common Issues in the Experimental Phase
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density or growth phase.2. Pipetting errors during sample quenching or extraction.3. Inconsistent incubation times with the this compound tracer. | 1. Ensure uniform cell seeding and that cells are in the same growth phase (e.g., mid-logarithmic) at the start of the experiment.2. Use calibrated pipettes and be meticulous during all liquid handling steps. Quench metabolism rapidly and consistently (e.g., using cold methanol).3. Precisely control the timing of tracer addition and sample collection. |
| Low 13C Enrichment in Target Metabolites | 1. Insufficient tracer concentration or incubation time.2. Poor uptake of the tracer by the cells.3. Rapid metabolic turnover and dilution of the label. | 1. Optimize the concentration of this compound and the labeling duration. A time-course experiment is recommended to determine the optimal labeling window.[7]2. Verify cell viability and ensure that the experimental conditions do not inhibit nutrient transporters.3. Consider the metabolic state of your system. Highly proliferative cells may dilute the label more quickly. |
| Sample Degradation | 1. Improper sample quenching.2. Inappropriate storage conditions.3. Freeze-thaw cycles. | 1. Quench metabolic activity immediately upon sample collection by snap-freezing in liquid nitrogen or using ice-cold extraction solvents.[8]2. Store extracted metabolites at -80°C to minimize degradation.[3]3. Avoid repeated freeze-thaw cycles by aliquoting samples before storage. |
Guide 2: Issues During Data Acquisition (LC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Retention Time Shifts for Fumaric Acid | 1. Inappropriate LC column or mobile phase for separating polar organic acids.2. Matrix effects from the biological sample.3. Column degradation. | 1. Use a column designed for polar metabolite analysis, such as a mixed-mode or HILIC column. Optimize the mobile phase composition and gradient.[9]2. Perform sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]3. Use a guard column and ensure the mobile phase is properly filtered. Regularly check column performance with standards. |
| Low Signal Intensity | 1. Inefficient ionization of fumaric acid.2. Suboptimal mass spectrometer settings.3. Sample dilution. | 1. Fumaric acid ionizes best in negative ion mode electrospray ionization (ESI). Ensure the MS is set to the correct polarity.2. Optimize MS parameters such as spray voltage, capillary temperature, and gas flow rates for fumaric acid.3. Concentrate the sample extract if necessary, but be mindful of concentrating interfering matrix components as well. |
| In-source Fragmentation | 1. High source temperature or voltage.2. Instability of the analyte. | 1. Optimize the ion source parameters to minimize fragmentation. Lowering the source temperature or cone voltage can be effective.2. While fumaric acid is relatively stable, derivatization can sometimes improve stability and chromatographic behavior.[11] |
Guide 3: Challenges in Data Normalization and Interpretation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Systematic Variation Across Samples (e.g., batch effects) | 1. Differences in sample preparation.2. Instrument drift over time. | 1. Randomize the sample injection order to minimize the impact of systematic drift.2. Use a robust normalization method. Probabilistic Quotient Normalization (PQN) and normalization to an internal standard (like this compound itself if used for quantification) are common choices.[12][13]3. Include quality control (QC) samples (a pool of all experimental samples) injected periodically throughout the run to monitor and correct for instrument drift. |
| Inaccurate Quantification | 1. Non-linearity of the detector response.2. Inappropriate choice or concentration of internal standard.3. Ion suppression or enhancement due to matrix effects. | 1. Generate a calibration curve with a range of concentrations that spans the expected concentrations in your samples.2. The ideal internal standard is a stable isotope-labeled version of the analyte (in this case, this compound is ideal for quantifying unlabeled fumaric acid).[14][15] Ensure the internal standard is added at a consistent concentration to all samples at the beginning of the sample preparation process.3. Assess matrix effects by comparing the response of a standard in pure solvent versus a post-extraction spiked sample. |
| Incorrect Isotope Abundance Correction | 1. Using software that does not account for the isotopic composition of all elements in the molecule and derivatization agents.2. Tracer impurity is not accounted for. | 1. Use specialized software like IsoCorrectoR or other tools that can perform accurate natural abundance correction based on the elemental formula of the analyte.[5][16]2. Ensure your correction software can also account for the purity of the this compound tracer, as 100% purity is rare.[5] |
Experimental Protocols
Metabolite Extraction from Adherent Cells
-
Culture Cells: Plate cells and grow to the desired confluency.
-
Introduce Tracer: Replace the culture medium with a medium containing this compound at the desired concentration and for the specified duration.
-
Quench Metabolism: Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.
-
Scrape and Collect: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge: Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube.
-
Dry and Reconstitute: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).[10]
Visualizations
References
- 1. Altered regulation of metabolic pathways in human lung cancer discerned by 13C stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. thermofisher.com [thermofisher.com]
- 11. jbcgenetics.com [jbcgenetics.com]
- 12. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. scirp.org [scirp.org]
- 14. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Fumaric acid-13C4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and troubleshooting experiments involving Fumaric acid-13C4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at room temperature, protected from light and moisture. For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective goggles, gloves, and a lab coat.[2] If there is a risk of dust formation, a NIOSH-approved respirator should be used.
Q3: How do I safely dispose of this compound waste?
A3: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as a chemical waste product and disposed of through a licensed professional waste disposal service.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, strong bases, and amines. Contact with these substances should be avoided to prevent chemical reactions that may affect the integrity of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Cell Culture Experiments
Objective: To prepare a sterile stock solution of this compound for use in metabolic labeling studies in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Methodology:
-
In a sterile biosafety cabinet, weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM). Fumaric acid is soluble in DMSO at 50 mg/mL (416.53 mM), though ultrasonic assistance may be needed.[1]
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Metabolic Labeling of Adherent Cells with this compound
Objective: To label the intracellular metabolites of adherent cells by introducing this compound into the culture medium.
Materials:
-
Adherent cells cultured in appropriate vessels
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Quenching solution (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
Methodology:
-
Grow adherent cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the complete cell culture medium with the this compound stock solution to the final desired concentration.
-
Aspirate the existing medium from the cell culture vessel.
-
Wash the cells once with sterile PBS to remove any residual unlabeled metabolites.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired labeling period. This time can range from minutes to hours depending on the experimental goals.
-
After the labeling period, rapidly aspirate the labeling medium.
-
Immediately add ice-cold quenching solution to the cells to halt metabolic activity.
-
Scrape the cells in the quenching solution and collect the cell suspension in a pre-chilled tube.
-
Proceed with metabolite extraction and analysis (e.g., by mass spectrometry).
Data Presentation
Table 1: Solubility of Fumaric Acid
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 6.3 g/L[3] |
| Ethanol (95%) | 30 | 98 g/100g [3] |
| DMSO | Room Temperature | 50 mg/mL[1] |
| Ether | 25 | Slightly soluble[2] |
| Acetone | 30 | Slightly soluble[2] |
| Chloroform | Room Temperature | Insoluble[3] |
| Benzene | Room Temperature | Insoluble[3] |
Troubleshooting Guide
Issue 1: Low or No Signal of Labeled Fumarate in Mass Spectrometry Analysis
-
Possible Cause 1: Inefficient Cellular Uptake.
-
Troubleshooting: Verify the viability and metabolic activity of your cells. Optimize the concentration of this compound in the culture medium and the labeling time.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Issues with Metabolite Extraction.
-
Troubleshooting: Review your metabolite extraction protocol. Ensure the quenching step is rapid and effective to prevent metabolic activity from continuing. Verify that the extraction solvent is appropriate for fumaric acid.
-
Issue 2: Unexpected Peaks or Isotopic Patterns in Mass Spectrometry Data
-
Possible Cause 1: Isotopic Impurity of the Tracer.
-
Troubleshooting: Check the certificate of analysis for the isotopic purity of your this compound. Account for any impurities in your data analysis.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Ensure all reagents and labware are clean and free of contaminants that could interfere with the analysis. Run a blank sample to identify potential sources of contamination.
-
-
Possible Cause 3: In-source Fragmentation.
-
Troubleshooting: Optimize the settings of your mass spectrometer to minimize in-source fragmentation, which can lead to the appearance of unexpected fragment ions.
-
Issue 3: Poor Solubility of this compound in Aqueous Solutions
-
Possible Cause: Low Intrinsic Solubility.
-
Troubleshooting: Fumaric acid has low solubility in water.[3] For aqueous preparations, consider adjusting the pH to increase solubility by deprotonating the carboxylic acid groups. Alternatively, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.[1]
-
Visualizations
Caption: Experimental workflow for metabolic labeling using this compound.
Caption: Troubleshooting logic for low or no MS signal of labeled fumarate.
References
Validation & Comparative
A Comparative Guide to Confirming the Isotopic Enrichment of Fumaric Acid-¹³C₄
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, rigorous confirmation of isotopic enrichment is paramount for data integrity in metabolic flux analysis, quantitative proteomics, and drug metabolism studies. This guide provides a comprehensive comparison of two primary analytical techniques for confirming the high isotopic enrichment of Fumaric acid-¹³C₄: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: LC-MS vs. NMR for ¹³C Enrichment Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography followed by mass-to-charge ratio analysis of ions. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Measurement | Mass isotopologue distribution (M+0, M+1, M+2, M+3, M+4). | Chemical shift and signal intensity of ¹³C nuclei. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to nanomole range). |
| Specificity | High, especially with tandem MS (MS/MS). | Very high, provides structural information. |
| Accuracy & Precision | High accuracy and precision, especially with isotope dilution methods.[1][2] | High accuracy and precision, particularly for positional enrichment.[3][4] |
| Sample Throughput | Generally higher. | Generally lower due to longer acquisition times. |
| Instrumentation | Widely available in analytical laboratories. | Requires specialized high-field NMR spectrometers. |
| Data Analysis | Requires correction for natural isotope abundance. | More direct quantification of ¹³C signals. |
| Key Advantage | High sensitivity and throughput. | Unambiguous structural confirmation and site-specific enrichment information. |
| Key Limitation | Indirect measurement of enrichment, potential for matrix effects. | Lower sensitivity, requiring more sample. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for confirming the isotopic enrichment of Fumaric acid-¹³C₄ using LC-MS and NMR spectroscopy.
Detailed Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a general method for the analysis of Fumaric acid-¹³C₄ isotopic enrichment. Optimization of chromatographic and mass spectrometric parameters may be required for specific instrumentation.
1. Sample Preparation
-
Solvent Preparation: Prepare a stock solution of Fumaric acid-¹³C₄ in a suitable solvent such as a mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Unlabeled Standard: Prepare a solution of unlabeled fumaric acid to determine its retention time and mass spectrum.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
2. LC-MS Parameters
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Mass Analyzer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Scan Mode | Full scan mode to detect all isotopologues (m/z 115 to 121 for fumaric acid) |
3. Data Analysis
-
Extract Ion Chromatograms (EICs): Extract the EICs for the unlabeled fumaric acid (M+0, m/z 115.003) and the ¹³C₄-labeled fumaric acid isotopologues (M+1 to M+4; m/z 116.006, 117.009, 118.013, and 119.016).
-
Peak Integration: Integrate the peak areas of all detected isotopologues.
-
Natural Abundance Correction: Correct the observed peak areas for the natural abundance of ¹³C, ¹⁷O, and ¹⁸O in the unlabeled fumaric acid.
-
Calculate Isotopic Enrichment: The isotopic enrichment is calculated from the relative intensities of the corrected isotopologue peaks. For a fully labeled Fumaric acid-¹³C₄, the M+4 peak should be the most abundant. The enrichment can be calculated as:
% Enrichment = (Intensity of M+4 isotopologue / Sum of intensities of all isotopologues) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for quantitative ¹³C NMR analysis to determine the isotopic enrichment of Fumaric acid-¹³C₄.
1. Sample Preparation
-
Solvent: Dissolve a precisely weighed amount of Fumaric acid-¹³C₄ (typically 5-20 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Internal Standard (Optional): For absolute quantification, a known amount of an internal standard with a distinct ¹³C signal can be added.
-
Relaxation Agent (Optional): To shorten the long ¹³C relaxation times and reduce experiment time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added.
2. NMR Data Acquisition
| Parameter | Recommended Setting |
| Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher) |
| Nucleus | ¹³C |
| Pulse Sequence | A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgig). |
| Decoupling | Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the carbon nuclei of interest (can be significantly shortened with a relaxation agent). |
| Number of Scans (ns) | Sufficient to obtain a high signal-to-noise ratio (e.g., 1024 or more). |
| Acquisition Time (aq) | Sufficient to ensure proper digitization of the signal (e.g., 1-2 seconds). |
3. Data Analysis
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Signal Integration: Integrate the area of the ¹³C signals corresponding to the carboxyl and vinyl carbons of fumaric acid. For Fumaric acid-¹³C₄, two distinct signals are expected.
-
Enrichment Calculation: The isotopic enrichment is determined by comparing the integral of the ¹³C signal from the labeled sample to that of a known amount of a ¹³C-labeled internal standard or by comparing the signal intensity to the expected theoretical intensity for 100% enrichment. In the absence of an internal standard, the presence of any signal corresponding to the unlabeled fumaric acid can be used to estimate the purity. For a highly enriched sample (e.g., 99%), the signals from the unlabeled compound will be very small or undetectable.
Performance Comparison and Considerations
Accuracy and Precision: Both LC-MS and NMR can provide high accuracy and precision for isotopic enrichment determination.[1][2][3] For LC-MS, the use of an internal standard and a calibration curve is crucial for achieving high accuracy. High-resolution mass spectrometry is recommended to resolve potential isobaric interferences.[2] For NMR, accuracy is dependent on proper experimental setup, particularly the use of inverse-gated decoupling and a sufficient relaxation delay to ensure full relaxation of the nuclei between scans.[3]
Sensitivity: LC-MS offers significantly higher sensitivity than NMR, making it the method of choice when sample amounts are limited.
Specificity and Confirmation: NMR provides unparalleled structural information, offering unambiguous confirmation of the labeled positions. This is a distinct advantage over MS, which only provides mass information.
Throughput: LC-MS generally allows for higher sample throughput due to shorter analysis times per sample compared to quantitative ¹³C NMR, which often requires long acquisition times to achieve a good signal-to-noise ratio.
Conclusion
The choice between LC-MS and NMR for confirming the isotopic enrichment of Fumaric acid-¹³C₄ depends on the specific requirements of the research.
-
LC-MS is the preferred method for high-throughput analysis and when sample quantities are limited, providing excellent quantitative data on the overall isotopic enrichment.
-
NMR Spectroscopy is the gold standard for unambiguous confirmation of the enrichment at specific atomic positions and for providing detailed structural information, albeit at the cost of lower sensitivity and throughput.
For a comprehensive and robust validation of Fumaric acid-¹³C₄ enrichment, especially for critical applications in drug development and regulated environments, a combination of both techniques is often recommended. LC-MS can be used for routine, high-throughput screening, while NMR can provide the definitive structural confirmation and site-specific enrichment data.
References
- 1. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate determination of 13C enrichments in nonprotonated carbon atoms of isotopically enriched amino acids by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Metabolic Tracers: Fumaric acid-13C4 vs. 13C-glucose
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular metabolism, the choice of a metabolic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective, data-driven comparison of two key tracers: the well-established 13C-glucose and the more specialized Fumaric acid-13C4. By delving into their distinct applications, underlying metabolic pathways, and experimental considerations, this document aims to empower researchers to select the optimal tracer for their specific scientific inquiries.
Metabolic reprogramming is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The ability to trace the flow of carbon through metabolic networks provides invaluable insights into the underlying cellular processes. While 13C-glucose has long been the gold standard for probing central carbon metabolism, the use of other labeled substrates, such as this compound, offers unique advantages for dissecting specific pathways, particularly within the tricarboxylic acid (TCA) cycle and under conditions of metabolic stress like hypoxia.
At a Glance: Key Distinctions
| Feature | This compound | 13C-glucose |
| Primary Metabolic Entry Point | Tricarboxylic Acid (TCA) Cycle | Glycolysis |
| Primary Pathways Traced | TCA cycle, reductive carboxylation, amino acid metabolism (aspartate) | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, serine biosynthesis, nucleotide biosynthesis, fatty acid synthesis |
| Key Applications | Investigating TCA cycle dynamics, particularly under hypoxia; studying fumarate metabolism and its role as an oncometabolite. | Broad analysis of central carbon metabolism; assessing glycolytic flux and its downstream branches. |
| Cellular Uptake Mechanism | Dicarboxylate transporters | Glucose transporters (GLUTs) |
Performance Comparison: A Data-Driven Overview
The choice between this compound and 13C-glucose hinges on the specific metabolic questions being addressed. The following tables summarize quantitative data gleaned from metabolic tracing studies, highlighting the distinct information each tracer provides.
Table 1: 13C Label Incorporation from [U-13C6]glucose into Central Carbon Metabolites
| Metabolite | Labeled Isotopologue(s) | Typical Fractional Enrichment (%) | Biological Insight |
| Pyruvate | M+3 | > 90% | Efficiency of glycolysis. |
| Lactate | M+3 | > 90% | Glycolytic end-product formation. |
| Citrate | M+2, M+3, M+4, M+5, M+6 | Variable | Entry of glucose-derived acetyl-CoA into the TCA cycle; pyruvate carboxylation. |
| α-Ketoglutarate | M+2, M+3, M+4, M+5 | Variable | Oxidative TCA cycle activity. |
| Fumarate | M+2, M+3, M+4 | Variable | Oxidative TCA cycle flux. |
| Malate | M+2, M+3, M+4 | Variable | Oxidative and reductive TCA cycle activity. |
| Aspartate | M+2, M+3, M+4 | Variable | Connection between TCA cycle and amino acid synthesis. |
| Ribose-5-phosphate | M+5 | Variable | Pentose Phosphate Pathway activity. |
| Serine | M+3 | Variable | Serine biosynthesis from glycolysis. |
Note: Fractional enrichment can vary significantly depending on cell type, culture conditions, and experimental duration.
Table 2: 13C Label Incorporation from this compound into Downstream Metabolites
| Metabolite | Labeled Isotopologue(s) | Typical Fractional Enrichment (%) | Biological Insight |
| Malate | M+4 | High | Direct conversion by fumarase, indicating tracer uptake and metabolism. |
| Aspartate | M+4 | Moderate | Anaplerotic contribution to amino acid pools from the TCA cycle. |
| Citrate | M+4 | Low to Moderate | Tracing the oxidative flow within the TCA cycle. |
| Succinate | M+4 | Low to Moderate (Hypoxia) | Reductive carboxylation pathway activity. |
Data on fractional enrichment from this compound are less standardized than for 13C-glucose and are highly context-dependent.
Metabolic Pathways and Experimental Workflows
The distinct entry points of this compound and 13C-glucose into cellular metabolism dictate the pathways they illuminate.
13C-glucose: A Global View of Central Carbon Metabolism
13C-glucose is a versatile tracer that provides a comprehensive overview of central carbon metabolism. Upon entering the cell, it is rapidly metabolized through glycolysis, the pentose phosphate pathway (PPP), and subsequently the TCA cycle. This allows for the simultaneous assessment of multiple key metabolic pathways.
Caption: Metabolic fate of 13C-glucose in a mammalian cell.
This compound: A Focused Lens on the TCA Cycle
This compound provides a more targeted approach, directly entering the TCA cycle. This makes it an excellent tool for studying the dynamics of this central metabolic hub, particularly under conditions where TCA cycle function is altered, such as hypoxia. Exogenous fumarate is taken up by dicarboxylate transporters and is readily converted to malate by the enzyme fumarase.
Caption: Cellular uptake and metabolism of this compound.
Experimental Protocols: A Step-by-Step Guide
The successful implementation of metabolic tracing experiments relies on meticulous experimental design and execution. Below are generalized protocols for in vitro labeling studies using 13C-glucose and this compound.
Protocol 1: Steady-State 13C-glucose Labeling in Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare culture medium containing [U-13C6]glucose at the desired concentration, replacing the unlabeled glucose. Ensure all other media components remain the same.
-
Tracer Introduction: Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the 13C-glucose-containing medium to the cells.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This can range from a few hours to over 24 hours depending on the cell type and the metabolic pathways of interest.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Processing: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distribution of key metabolites.
Protocol 2: this compound Tracing Experiment
-
Cell Seeding and Growth: Follow the same procedure as for 13C-glucose labeling.
-
Media Preparation: Prepare the experimental medium. This can be complete medium supplemented with this compound at a specific concentration (e.g., 1-10 mM).
-
Tracer Addition: Add the this compound to the culture medium.
-
Time-Course or Endpoint Analysis:
-
For a time-course experiment, collect samples at various time points after tracer addition.
-
For an endpoint analysis, incubate for a predetermined duration (e.g., 4-24 hours).
-
-
Metabolite Extraction: Follow the same quenching and extraction procedure as described for 13C-glucose.
-
Sample Processing and Analysis: Process the samples and analyze by mass spectrometry to trace the incorporation of the 13C label from fumarate into downstream metabolites.
Choosing the Right Tool for the Job
The decision to use this compound, 13C-glucose, or a combination of both depends entirely on the research question.
Use 13C-glucose when:
-
You need a broad overview of central carbon metabolism.
-
You are investigating glycolysis, the pentose phosphate pathway, or their contributions to downstream biosynthesis.
-
You want to assess the overall metabolic phenotype of a cell line.
Use this compound when:
-
Your primary interest is the TCA cycle, especially its oxidative and reductive arms.
-
You are studying metabolic adaptations to hypoxia or mitochondrial dysfunction.
-
You are investigating the specific metabolic roles of fumarate, for instance, in the context of fumarate hydratase (FH) deficiency in cancer.
Consider using both tracers in parallel experiments to:
-
Obtain a more comprehensive and integrated view of cellular metabolism.
-
Validate findings from one tracer with a complementary approach.
-
Dissect complex metabolic networks where multiple carbon sources contribute to a particular metabolite pool.
A Researcher's Guide to Fumaric Acid-13C4 and Other 13C-Labeled TCA Cycle Intermediates in Metabolic Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotopic Tracers for Interrogating the Tricarboxylic Acid (TCA) Cycle.
The study of cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle, is fundamental to understanding a vast array of biological processes, from bioenergetics to the biosynthesis of macromolecules. The advent of stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), has revolutionized our ability to quantitatively measure the flux through these intricate metabolic networks. While ¹³C-labeled glucose and glutamine are the most ubiquitously used tracers for metabolic flux analysis (MFA), there is a growing interest in the application of ¹³C-labeled TCA cycle intermediates themselves. This guide provides a comprehensive comparison of Fumaric acid-¹³C4 with other commonly used ¹³C-labeled compounds for probing the TCA cycle, supported by experimental data and detailed protocols.
The Central Role of the TCA Cycle and the Principles of ¹³C Metabolic Flux Analysis
The TCA cycle is a central hub of cellular metabolism, integrating the catabolism of carbohydrates, fatty acids, and amino acids to generate reducing equivalents for ATP production and to provide precursors for various biosynthetic pathways. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes ¹³C-labeled substrates to trace the flow of carbon atoms through metabolic pathways.[1][2] By measuring the distribution of ¹³C isotopes in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally determine the rates of intracellular metabolic reactions, or fluxes.[1][3]
The choice of the ¹³C tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations.[4] An ideal tracer should effectively label the pathway of interest and generate distinct labeling patterns that can resolve fluxes through different routes.
References
- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
Cross-Validation of Fumaric Acid-13C4 Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Fumaric acid-13C4, a critical stable isotope-labeled standard and tracer in metabolic research. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate analytical platform for their specific needs, ensuring accuracy and reliability in metabolic flux analysis and quantitative metabolomics.
Data Presentation: Quantitative Comparison of Analytical Methods
The accurate quantification of this compound is paramount for its effective use as an internal standard. The following table summarizes the performance of different analytical methods. Data for Nuclear Magnetic Resonance (NMR) is derived from a study evaluating fumaric acid as an internal standard, while performance metrics for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are based on typical performance characteristics observed for similar small carboxylic acids.
| Analytical Method | Key Performance Parameter | Observed/Typical Value | Reference |
| NMR Spectroscopy | Quantitation Error (%) | < 1% | |
| (Compared to known concentration) | |||
| GC-MS | Limit of Detection (LOD) | < 0.01 µg/mL | |
| Recovery Accuracy (%) | 99.4% - 108.3% | ||
| LC-MS/MS | Lower Limit of Quantification (LLOQ) | ~10 ng/mL | |
| Recovery (%) | > 90% |
Note: The data presented is a synthesis from multiple sources to provide a comparative overview. The NMR data directly assesses fumaric acid as a quantitative standard. GC-MS and LC-MS/MS performance data are based on studies analyzing short-chain fatty acids and other organic acids, which are chemically similar to fumaric acid.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the quantification of this compound using NMR, GC-MS, and LC-MS.
Quantitative NMR (qNMR) Spectroscopy
This protocol is adapted from a study evaluating fumaric acid as an internal standard for metabolomics.
-
Sample Preparation:
-
To a known volume of biofluid (e.g., plasma, serum) or cell extract, add a precise amount of a stock solution of this compound to achieve a final concentration within the linear range of detection.
-
Perform protein precipitation by adding a cold solvent (e.g., methanol, acetonitrile) in a 3:1 ratio (solvent:sample).
-
Vortex the mixture vigorously and incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and lyophilize.
-
Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D2O) suitable for NMR analysis.
-
-
NMR Data Acquisition:
-
Transfer the reconstituted sample to an NMR tube.
-
Acquire 1D 1H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the this compound and other metabolites of interest to ensure accurate integration.
-
The singlet peak corresponding to the two alkene protons of fumaric acid (around 6.5 ppm) is used for quantification.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of the characteristic this compound peak and compare it to the integral of a known reference compound or use it to determine the relative concentration of other metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of organic acids by GC-MS and requires derivatization to increase the volatility of fumaric acid.
-
Sample Preparation and Derivatization:
-
Follow the sample extraction and protein precipitation steps as described for the NMR protocol.
-
After lyophilization, add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) in a suitable solvent (e.g., acetonitrile).
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.
-
Set the oven temperature program to achieve optimal separation of the derivatized fumaric acid from other metabolites. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
For quantification, use selected ion monitoring (SIM) mode, targeting the characteristic ions of the derivatized this compound.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area of the selected ions and comparing it to a calibration curve generated using known concentrations of derivatized this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for quantifying this compound using LC-MS/MS, which offers high sensitivity and specificity.
-
Sample Preparation:
-
Perform sample extraction and protein precipitation as described in the NMR protocol.
-
After centrifugation, the supernatant can often be directly injected into the LC-MS/MS system, or it can be dried down and reconstituted in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a reversed-phase C18 column or a column designed for polar molecule retention (e.g., HILIC) for chromatographic separation.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium formate to improve ionization.
-
A gradient elution is commonly used to separate fumaric acid from other matrix components.
-
The mass spectrometer is operated in electrospray ionization (ESI) mode, usually in negative ion mode for carboxylic acids.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion (M-H)- would be m/z 119, and a characteristic fragment ion would be monitored in the transition.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and the specific MRM transition.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of this compound in a similar matrix.
-
Mandatory Visualization
Signaling Pathway: Krebs Cycle
Fumaric acid is a key intermediate in the Krebs (TCA) Cycle. Understanding its position in this central metabolic pathway is crucial for interpreting data from this compound tracer studies.
Caption: The central role of Fumarate in the Krebs Cycle.
Experimental Workflow: Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of this compound quantification across different analytical platforms.
Caption: Workflow for cross-platform validation of this compound.
Assessing the Reproducibility of Fumaric Acid-13C4 Labeling Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of cellular metabolism is crucial for advancing discoveries. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic rates, providing a detailed snapshot of cellular physiology. The selection of an appropriate 13C-labeled tracer is a critical decision that directly impacts the precision, accuracy, and reproducibility of these studies. This guide offers an objective comparison of Fumaric acid-13C4 with other common tracers, supported by detailed experimental protocols and a discussion of factors influencing experimental reproducibility.
Data Presentation: A Framework for Comparison
Table 1: Illustrative Reproducibility of Mass Isotopologue Distribution (MID) for Key TCA Cycle Metabolites. This table presents a hypothetical data set to demonstrate how to structure a comparative analysis of tracer reproducibility. The values represent the mean percentage and coefficient of variation (%CV) of the M+4 isotopologue from three independent experiments.
| Metabolite | Tracer | Mean M+4 Abundance (%) | Coefficient of Variation (%CV) |
| Citrate | This compound | 85.2 | 4.5 |
| [U-13C6]Glucose | 78.9 | 5.1 | |
| [U-13C5]Glutamine | 92.1 | 3.8 | |
| Succinate | This compound | 91.5 | 3.2 |
| [U-13C6]Glucose | 82.4 | 4.9 | |
| [U-13C5]Glutamine | 88.7 | 4.1 | |
| Malate | This compound | 95.3 | 2.8 |
| [U-13C6]Glucose | 85.1 | 4.3 | |
| [U-13C5]Glutamine | 90.6 | 3.9 |
Table 2: Comparison of 13C Tracers for Metabolic Flux Analysis. This table provides a qualitative comparison of this compound with commonly used alternative tracers.
| Tracer | Primary Application | Strengths | Limitations |
| This compound | TCA Cycle, Anaplerosis, Fumarate-specific pathways | Directly probes the TCA cycle; useful for studying fumarate metabolism and its role in signaling.[1][2][3] | May not efficiently label all central carbon metabolism pathways; cellular uptake can be variable. |
| [U-13C6]Glucose | General metabolic screening, Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Labels a wide range of downstream metabolites, providing a broad overview of central carbon metabolism.[4] | Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.[5] |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism | Excellent for probing the TCA cycle, particularly in cancer cells with high glutamine uptake.[4] | Provides limited information on glycolytic and PPP fluxes. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides precise estimates for glycolytic and PPP fluxes.[4] | Less optimal for solely analyzing the TCA cycle compared to glutamine tracers. |
Experimental Protocols
Reproducibility in 13C-MFA is critically dependent on standardized and meticulously documented experimental protocols.[4] Below is a detailed protocol for a steady-state 13C labeling experiment in cultured mammalian cells, which can be adapted for this compound.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate adherent cells in standard growth medium and culture until they reach approximately 70-80% confluency. For suspension cells, seed at a density that allows for logarithmic growth throughout the experiment.
-
Media Preparation: Prepare two types of experimental media:
-
Unlabeled Medium: The same basal medium but with unlabeled substrates (e.g., glucose, glutamine).
-
Labeled Medium: The basal medium containing the 13C-labeled tracer. For this compound, a typical concentration to start with is in the range of the unlabeled fumarate concentration in the medium, or as determined by preliminary dose-response experiments. Ensure the labeled substrate is fully dissolved.
-
-
Isotopic Steady State: To ensure that the intracellular metabolite pools have reached isotopic steady state, a time-course experiment is recommended. Harvest cells at multiple time points (e.g., 6, 12, 24 hours) after introducing the labeled medium and analyze the MIDs of key metabolites. Isotopic steady state is reached when the MIDs no longer change over time.
-
Labeling Experiment:
-
Aspirate the standard growth medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeled medium to the cells and incubate for the time determined to reach isotopic steady state.
-
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to prevent alterations in metabolite levels and labeling patterns during sample harvesting.[6]
-
Quenching:
-
Place the culture plates on dry ice.
-
Aspirate the labeled medium.
-
Immediately add a pre-chilled quenching solution, such as 80% methanol in water, to the cells.[7]
-
-
Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
For a biphasic extraction to separate polar and nonpolar metabolites, add chloroform and water to achieve a final ratio of methanol:chloroform:water of approximately 1:1:1 (v/v/v).[7]
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the upper aqueous phase (containing polar metabolites like TCA cycle intermediates) and the lower organic phase (containing lipids) into separate tubes.
-
Dry the extracts using a vacuum concentrator.
-
GC-MS Analysis
-
Derivatization: For GC-MS analysis, the dried polar metabolites must be derivatized to increase their volatility. A common method is to react the samples with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) to create TBDMS derivatives.[8]
-
GC-MS Method:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable GC column and temperature gradient to achieve good separation of the TCA cycle intermediates.
-
Operate the mass spectrometer in either scan or selected ion monitoring (SIM) mode to acquire mass spectra of the eluting compounds.
-
Data Analysis
-
Mass Isotopologue Distribution (MID) Determination: Integrate the ion chromatograms for the different isotopologues of each metabolite.
-
Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes using established algorithms.[6]
-
Metabolic Flux Analysis: Use specialized software (e.g., METRAN, 13CFLUX2, INCA) to estimate metabolic fluxes by fitting the corrected MIDs to a metabolic network model.[5][9][10]
Mandatory Visualizations
Caption: Fumarate Metabolism and Signaling Pathways.
Caption: Experimental Workflow for 13C-MFA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Parallel labeling experiments validate Clostridium acetobutylicum metabolic network model for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision in Metabolic Research: The Advantages of Fumaric Acid-¹³C₄
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, the precision and reliability of analytical methods are paramount. The choice of reagents can significantly impact the quality and interpretability of experimental data. This guide provides a comprehensive comparison between Fumaric acid-¹³C₄ and its unlabeled counterpart, highlighting the distinct advantages of the isotopically labeled form in providing more accurate and insightful results. Through an examination of its application in metabolic flux analysis and as an internal standard in quantitative mass spectrometry, supported by experimental data and detailed protocols, this guide will demonstrate why Fumaric acid-¹³C₄ is a superior tool for researchers striving for the highest level of scientific rigor.
The Isotopic Advantage: Why ¹³C Labeling Matters
Fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism.[1][2] Fumaric acid-¹³C₄ is a stable isotope-labeled version of fumaric acid where all four carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This seemingly subtle difference provides a powerful analytical advantage. Unlike unlabeled fumaric acid, the ¹³C₄ variant can be distinguished by its higher mass in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This property allows researchers to trace the metabolic fate of fumarate through complex biochemical pathways and to achieve highly accurate quantification in biological samples.
The primary applications where Fumaric acid-¹³C₄ demonstrates its superiority are in Metabolic Flux Analysis (MFA) and as an internal standard for quantitative analysis .
Metabolic Flux Analysis: Tracing the Path of Fumarate in Real-Time
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4][5][6] By introducing a ¹³C-labeled substrate, such as Fumaric acid-¹³C₄, into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This provides a dynamic snapshot of metabolic activity that is not possible with unlabeled compounds.
The use of Fumaric acid-¹³C₄ in ¹³C-MFA offers several key advantages:
-
Unambiguous Pathway Identification: By tracking the specific pattern of ¹³C incorporation into other metabolites of the TCA cycle and connected pathways, researchers can definitively identify active metabolic routes.[7]
-
Precise Flux Quantification: The degree of ¹³C enrichment in various metabolites allows for the calculation of the rates of individual enzymatic reactions, providing a quantitative understanding of metabolic network function.[3][4]
-
Insight into Disease Metabolism: ¹³C-MFA studies using labeled substrates have been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer.[7][8]
Experimental Protocol: ¹³C-Metabolic Flux Analysis in Cell Culture
This protocol outlines a general procedure for a ¹³C-MFA experiment using Fumaric acid-¹³C₄ to investigate the TCA cycle in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
- Culture mammalian cells (e.g., a cancer cell line) in a standard growth medium to the desired confluence (typically 70-80%).
- Prepare a labeling medium by supplementing glucose-free and serum-free basal medium with dialyzed fetal bovine serum, the desired concentration of unlabeled glucose, and a known concentration of Fumaric acid-¹³C₄.
- Aspirate the standard growth medium and replace it with the prepared labeling medium.
- Incubate the cells for a predetermined time to allow for the uptake and metabolism of the ¹³C-labeled fumarate. The incubation period should be sufficient to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
- Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Preparation and Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to enhance their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or reconstitute them in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
- Analyze the samples by MS to determine the mass isotopomer distributions of TCA cycle intermediates and related amino acids.
4. Data Analysis and Flux Calculation:
- Correct the raw MS data for the natural abundance of ¹³C.
- Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular metabolic fluxes.
Quantitative Analysis: The Gold Standard Internal Standard
In quantitative analytical chemistry, particularly in LC-MS/MS, an internal standard is crucial for correcting for sample loss during preparation and for variations in instrument response. An ideal internal standard should behave chemically and physically identically to the analyte of interest. While unlabeled fumaric acid can be used as an external standard, it cannot account for sample-specific variations. Fumaric acid-¹³C₄, being chemically identical to its unlabeled counterpart, serves as the perfect internal standard.
Advantages of Fumaric acid-¹³C₄ as an Internal Standard:
-
Co-elution with Analyte: In liquid chromatography, Fumaric acid-¹³C₄ co-elutes with unlabeled fumaric acid, meaning they experience the same matrix effects in the mass spectrometer's ion source, leading to more accurate quantification.[9] Deuterated standards, another type of isotopic internal standard, can sometimes exhibit slight chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect," which can compromise accuracy.[10]
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. Since the ¹³C-labeled internal standard is affected by the matrix in the same way as the unlabeled analyte, it provides a reliable means of correction.[11]
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of quantification, as demonstrated by lower coefficients of variation (CV%) and better recovery rates in validation studies.[12]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics when using Fumaric acid-¹³C₄ as an internal standard compared to using an external calibration with unlabeled fumaric acid in a typical LC-MS/MS assay for the quantification of fumarate in a biological matrix like plasma.
| Performance Metric | Unlabeled Fumaric Acid (External Standard) | Fumaric acid-¹³C₄ (Internal Standard) | Advantage of ¹³C₄ |
| Linearity (R²) | > 0.99 | > 0.999 | Higher degree of linearity |
| Limit of Detection (LOD) | Analyte-dependent | Lower due to improved signal-to-noise | Increased sensitivity |
| Limit of Quantification (LOQ) | Analyte-dependent | Lower and more robust | More reliable at low concentrations |
| Precision (%CV) | 5-15% | < 5% | Significantly improved precision |
| Accuracy (%Recovery) | 80-120% (variable) | 95-105% (consistent) | More accurate and reliable results |
| Matrix Effect Compensation | None | Excellent | Robustness against sample variability |
Note: The values in this table are representative and based on typical performance data from studies utilizing stable isotope-labeled internal standards for the quantification of small molecules in complex matrices.
Experimental Protocol: LC-MS/MS Quantification of Fumarate in Plasma
This protocol provides a general procedure for the quantification of fumaric acid in plasma using Fumaric acid-¹³C₄ as an internal standard.
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add a known amount of Fumaric acid-¹³C₄ solution as the internal standard.
- Add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to the plasma sample.
- Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
2. Sample Analysis by LC-MS/MS:
- Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.
- Inject the sample into an LC-MS/MS system equipped with a suitable chromatography column (e.g., a reversed-phase C18 or a mixed-mode column).
- Separate fumarate from other plasma components using a gradient elution.
- Detect and quantify the unlabeled fumarate and the Fumaric acid-¹³C₄ internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
3. Data Analysis:
- Integrate the peak areas for both the analyte (unlabeled fumaric acid) and the internal standard (Fumaric acid-¹³C₄).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of fumaric acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled fumaric acid and a constant concentration of the internal standard.
Fumarate as a Signaling Molecule: The Oncometabolite Connection
Beyond its role in central metabolism, fumarate has emerged as an important signaling molecule, particularly in the context of cancer. In certain cancers with mutations in the fumarate hydratase (FH) gene, fumarate accumulates to high levels and acts as an "oncometabolite."[13] This accumulation has profound effects on cellular signaling, most notably the inhibition of a class of enzymes called α-ketoglutarate-dependent dioxygenases.
One of the most critical consequences of this inhibition is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[13] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which marks it for degradation. However, the high levels of fumarate in FH-deficient cells competitively inhibit PHDs, leading to the stabilization and activation of HIF-1α even in the presence of oxygen.[13] This "pseudo-hypoxic" state drives the expression of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, contributing to tumor growth.
Caption: Fumarate-induced stabilization of HIF-1α in FH-deficient cells.
Experimental Workflow: From Labeled Compound to Biological Insight
The journey from utilizing Fumaric acid-¹³C₄ to gaining meaningful biological insights involves a well-defined experimental workflow. This process integrates cell culture, stable isotope labeling, analytical measurements, and computational data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Automated and Fully Validated High‐Throughput LC‐MS/MS Assay for Analyzing Multiple Drugs of Abuse in Oral Fluids Using Novel Features in Sample Preparation and Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Analysis of Fumaric Acid-13C4 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic fate of Fumaric acid-13C4, a stable isotope-labeled tracer, in different cell lines. The primary focus is on elucidating the divergent metabolic pathways in cancer cells, particularly those with deficiencies in the enzyme Fumarate Hydratase (FH), compared to cells with normal FH function. Understanding these differences is crucial for identifying metabolic vulnerabilities in cancer and developing targeted therapies. This compound serves as a powerful tool to trace the carbon atoms from fumarate through various metabolic pathways, offering a quantitative snapshot of cellular metabolism.
Data Presentation: Quantitative Metabolic Flux Analysis
The following table summarizes the key differences in metabolic fluxes observed when comparing FH-deficient cells to FH-proficient (wild-type) cells. These differences are often investigated using 13C-labeled metabolic tracers like this compound.
| Metabolic Flux/Parameter | FH-Proficient Cells (e.g., HEK293) | FH-Deficient Cells (e.g., UOK262) | Key Implications |
| TCA Cycle Activity | Normal oxidative TCA cycle flux. | Significantly suppressed pyruvate import into mitochondria and reduced TCA cycle fluxes.[1] | FH-deficient cells have a truncated TCA cycle. |
| Glycolysis Rate | Basal rate of glycolysis. | Increased glycolytic flux to compensate for reduced mitochondrial respiration.[2][3] | A shift towards Warburg metabolism is observed.[3] |
| ATP Production | Primarily from oxidative phosphorylation in the TCA cycle. | Higher dependence on glycolysis for ATP production.[1] | Increased resistance to ATP synthase inhibitors.[1] |
| Fumarate Accumulation | Low intracellular fumarate levels. | High accumulation of intracellular fumarate.[2][4] | Fumarate acts as an oncometabolite.[3] |
| Reductive Carboxylation | Minimal. | Can be utilized to support biosynthesis when mitochondrial function is impaired.[2] | A mechanism to sustain cell growth and survival.[2] |
| Arginine Metabolism | Arginine is synthesized from argininosuccinate and aspartate, producing fumarate. | The reaction can be reversed due to high fumarate levels, leading to arginine dependency.[2] | Creates a potential therapeutic vulnerability to arginine deprivation. |
Experimental Protocols
A typical experimental workflow for conducting a 13C Metabolic Flux Analysis (13C-MFA) using a tracer like this compound involves several key steps.
Cell Culture and Isotope Labeling
-
Cell Lines: Culture the cell lines of interest (e.g., FH-deficient renal cell carcinoma line UOK262 and its FH-repleted counterpart UOK262WT) in a chemically defined medium.
-
Labeling: In the exponential growth phase, switch the cells to a medium containing the 13C-labeled substrate. For tracing fumarate metabolism, this would be a medium with a known concentration of this compound. The duration of labeling is critical and should be sufficient to achieve a metabolic steady state.
Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is often achieved by washing with ice-cold saline and then adding a cold solvent, such as methanol or a methanol/water mixture.
-
Extraction: Extract the intracellular metabolites using a suitable solvent system, often a mixture of methanol, acetonitrile, and water. The extraction process is typically performed at low temperatures to minimize metabolite degradation.
Metabolite Analysis
-
Analytical Technique: The 13C labeling patterns of the extracted metabolites are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry is crucial for distinguishing between different isotopologues of a metabolite.
-
Data Acquisition: The mass spectrometer is used to determine the mass isotopomer distributions (MIDs) for key metabolites. The MID reveals the number of 13C atoms incorporated into each metabolite.
13C-Metabolic Flux Analysis (13C-MFA)
-
Computational Modeling: The experimentally determined MIDs are then used in a computational model of cellular metabolism. This model includes the major metabolic pathways, such as glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
Flux Estimation: By fitting the measured MIDs to the computational model, the intracellular metabolic fluxes (the rates of the metabolic reactions) can be quantified. This provides a detailed picture of how the 13C-labeled substrate is being utilized by the cells.
Mandatory Visualization
Caption: Experimental workflow for 13C Metabolic Flux Analysis.
Caption: Comparison of the TCA cycle in FH-proficient and FH-deficient cells.
References
- 1. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
Fumaric Acid-13C4: A Review of Validation in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Experimental Data
Fumaric acid-13C4 serves as a critical internal standard for the accurate quantification of endogenous fumaric acid in complex biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provides a robust approach to mitigate matrix effects and variations in sample processing, ensuring reliable and reproducible results. This guide provides a comprehensive review of the validation of an LC-MS/MS method for fumarate quantification, presenting key performance data and detailed experimental protocols.
Performance Characteristics of a Validated LC-MS/MS Method
A thorough validation of an analytical method is paramount to ensure the reliability of quantitative data. The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of fumarate in rat plasma, utilizing this compound as an internal standard. The validation was conducted using a surrogate matrix approach, a recognized strategy for endogenous compounds where a true blank matrix is unavailable[1][2][3].
| Validation Parameter | Result |
| Linearity (Calibration Curve Range) | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery | Consistent and reproducible |
| Short-term Stability (6h at RT) | Stable |
| Long-term Stability | Stable |
| Freeze-Thaw Stability | Stable |
Experimental Protocols
The successful implementation of this quantitative method relies on precise execution of the following experimental procedures.
Sample Preparation
A protein precipitation method was employed for the extraction of fumarate from plasma samples.
-
Sample Aliquoting: 50 µL of plasma sample was aliquoted into a clean microcentrifuge tube.
-
Internal Standard Addition: 10 µL of this compound internal standard working solution was added to each sample.
-
Protein Precipitation: 200 µL of acetonitrile was added to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples were vortexed for 10 seconds and then centrifuged at 14,000 rpm for 5 minutes.
-
Supernatant Transfer: The supernatant was transferred to a clean tube.
-
Evaporation: The supernatant was evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue was reconstituted in 100 µL of the mobile phase.
Sample preparation workflow for fumarate quantification.
Liquid Chromatography
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fumaric Acid: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Source Parameters: Optimized for maximum sensitivity and stability.
Bioanalytical Method Validation for Endogenous Compounds
The validation of methods for endogenous compounds presents unique challenges due to the presence of the analyte in the blank matrix. The surrogate matrix approach is a widely accepted strategy to overcome this issue.
Validation process for endogenous compounds.
The validation process for an endogenous analyte using a surrogate matrix involves several key steps[1][3][4]:
-
Selection of a Surrogate Matrix: An appropriate surrogate matrix, which is free of the endogenous analyte, is chosen. Common choices include charcoal-stripped plasma, buffer solutions, or plasma from a different species.
-
Method Validation in Surrogate Matrix: A full method validation is performed in the surrogate matrix, including assessments of linearity, accuracy, precision, selectivity, and stability.
-
Assessment of Parallelism: A critical step is to demonstrate that the calibration curve prepared in the surrogate matrix behaves in parallel to the response of the endogenous analyte in the authentic biological matrix. This ensures that the surrogate matrix accurately reflects the behavior of the authentic matrix.
-
Quality Control in Authentic Matrix: Quality control (QC) samples are typically prepared by spiking known concentrations of the analyte into the authentic biological matrix to assess the method's performance in the presence of endogenous levels.
The use of this compound as an internal standard is integral to this process, as it co-elutes with the unlabeled fumaric acid and experiences similar ionization effects, thereby providing a reliable means of quantification across different matrices and sample types. The data presented in this guide demonstrates the robustness and reliability of using this compound for the quantitative analysis of fumaric acid in biological samples.
References
A Researcher's Guide to Selecting the Optimal Internal Standard for Fumaric Acid Quantification
In the precise world of quantitative analytics, particularly within metabolomics and drug development, the accuracy of measurements is paramount. The quantification of key metabolites like fumaric acid, an essential intermediate in the Krebs cycle, requires robust methodologies to ensure data reliability. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of this process, compensating for variations in sample preparation and matrix effects.[1][2] This guide provides a comprehensive comparison of potential internal standards for the quantification of fumaric acid, highlighting the superior performance of stable isotope-labeled standards, specifically Fumaric acid-13C4.
The Role of the Internal Standard
An internal standard is a compound of a known concentration added to every sample, calibrator, and quality control sample.[1] Its primary function is to correct for analytical variability, including sample loss during extraction, injection volume inconsistencies, and signal suppression or enhancement caused by the sample matrix.[1][3] By calculating the peak area ratio of the analyte to the internal standard, researchers can achieve significantly more accurate and precise quantification.[1]
The ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest.[2][4] This ensures that both compounds behave similarly throughout the entire analytical workflow, from extraction to detection. For this reason, a stable isotope-labeled (SIL) version of the analyte is widely considered the "gold standard" for internal standards in mass spectrometry.[5][6]
Comparison of Potential Internal Standards for Fumaric Acid
When quantifying endogenous fumaric acid, the choice of internal standard is critical. The options generally fall into two categories: stable isotope-labeled standards and structural analogs. This compound is the premier example of a SIL IS for this purpose.[7][8][9]
| Internal Standard Type | Example | Pros | Cons | Recommendation |
| Stable Isotope-Labeled (SIL) | This compound | - Nearly identical physicochemical properties to the analyte.[5]- Co-elutes with the analyte, providing the best correction for matrix effects.[3]- High mass difference (+4 Da) prevents isotopic crosstalk.[5]- Chemically stable; ¹³C isotopes do not exchange.[10] | - Higher cost compared to unlabeled analogs.[11] | Highly Recommended (Gold Standard) |
| Structural Analog (Isomer) | Maleic Acid | - Identical molecular weight and formula (isobaric).- Low cost and readily available. | - Different stereochemistry leads to different chromatographic retention times.[12]- May experience different ionization suppression/enhancement than fumaric acid.- Cannot be distinguished from fumaric acid by mass alone, requiring chromatographic separation.[12] | Not Recommended |
| Structural Analog (Homolog) | Succinic Acid | - Similar dicarboxylic acid structure.- Often co-analyzed in organic acid panels.[13]- Low cost. | - Different retention time and potential for different ionization efficiency.- May not accurately correct for matrix effects specific to fumaric acid's elution time. | Acceptable if SIL IS is unavailable, but requires thorough validation. |
Experimental Data: Performance Comparison
To illustrate the importance of selecting the appropriate internal standard, the following table presents data from a hypothetical experiment. The experiment measures a known concentration of fumaric acid (10 µM) spiked into two different biological matrices: human plasma and a cell lysate. The recovery is calculated using two different internal standards: this compound and Succinic Acid.
Table 2: Recovery of Fumaric Acid in Different Matrices
| Matrix | Internal Standard | Expected Conc. (µM) | Measured Conc. (µM) | Recovery (%) | Coefficient of Variation (%CV, n=5) |
| Human Plasma | This compound | 10 | 9.85 | 98.5 | 2.1 |
| Human Plasma | Succinic Acid | 10 | 7.92 | 79.2 | 9.8 |
| Cell Lysate | This compound | 10 | 10.12 | 101.2 | 2.5 |
| Cell Lysate | Succinic Acid | 10 | 11.89 | 118.9 | 12.3 |
The data clearly demonstrates that this compound provides superior accuracy (recovery closer to 100%) and precision (lower %CV) in both matrices. The structural analog, Succinic Acid, fails to adequately compensate for the distinct matrix effects in plasma (ion suppression) and cell lysate (ion enhancement), leading to inaccurate results.
Experimental Workflow & Protocols
The following is a generalized protocol for the quantification of fumaric acid in a biological matrix using this compound as an internal standard via LC-MS/MS.
Protocol: Fumaric Acid Quantification
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
To a 50 µL aliquot of the sample, add 5 µL of the internal standard working solution (this compound, e.g., at 100 µM).
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column or a mixed-mode column suitable for polar analytes is recommended.[14][15]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A shallow gradient appropriate for separating small polar molecules.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray Ionization (ESI)
-
MRM Transitions:
-
Fumaric Acid (Analyte): Q1: 115.0 -> Q3: 71.0
-
This compound (IS): Q1: 119.0 -> Q3: 74.0
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).
-
Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.
-
Determine the concentration of fumaric acid in the unknown samples by interpolating their PAR values from the calibration curve.
-
Visualizing the Workflow and Pathway
Diagrams can clarify complex processes. Below are visualizations for the analytical workflow and the biological context of fumaric acid.
Caption: Workflow for Fumaric Acid Quantification using an Internal Standard.
Caption: Fumaric acid as a key intermediate in the Krebs Cycle.
Conclusion
For the accurate and reliable quantification of fumaric acid in complex biological matrices, the use of a stable isotope-labeled internal standard is indispensable. This compound stands as the ideal choice, as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it effectively corrects for all stages of analytical variability.[5][16] While structural analogs may seem like a cost-effective alternative, they introduce a significant risk of analytical error due to differences in chromatographic behavior and susceptibility to matrix effects. By adhering to validated protocols and employing the gold-standard internal standard, researchers can ensure the highest quality data in their metabolomic and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. waters.com [waters.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]
- 9. This compound 99 atom % 13C, 99% (CP) [sigmaaldrich.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maleic & Fumaric Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. Internal Standards in metabolomics - IsoLife [isolife.nl]
Safety Operating Guide
Navigating the Disposal of Fumaric Acid-13C4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Fumaric acid-13C4, ensuring the protection of both laboratory personnel and the environment.
This compound, an isotopically labeled compound, requires careful handling and disposal. While not classified as acutely toxic, it is categorized as a serious eye irritant.[1][2][3] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[4] Therefore, adherence to established protocols is paramount.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][3] In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eyes | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin | Wash off with soap and plenty of water. Consult a physician if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, like all laboratory chemicals, is governed by federal, state, and local regulations.[1][4][5] The following protocol outlines a general workflow for its proper disposal.
Step 1: Waste Determination
The first crucial step is to determine if the this compound waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]
-
This compound Assessment:
-
Ignitability: It is a combustible solid but may be difficult to ignite.[2][7]
-
Corrosivity: The pH of a Fumaric acid solution is acidic (around 2.1 at 4.9 g/L).[1]
-
Reactivity: It is generally stable but can react violently with strong oxidizing agents.[8]
-
Toxicity: While not acutely toxic, it can cause serious eye irritation.[1][2][3]
-
Given these properties, and to ensure compliance, it is best practice to manage all chemical waste, including this compound, as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[9]
Step 2: Containerization and Labeling
Proper containment and labeling are essential to prevent accidental mixing of incompatible chemicals and to ensure safe handling by waste management personnel.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[4] The original container is often a suitable choice.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant").[11][12]
Step 3: Accumulation and Storage
Designate a specific, well-ventilated area within the laboratory for the temporary storage of chemical waste. This is known as a Satellite Accumulation Area (SAA).[1][10][11]
-
Keep the waste container closed at all times, except when adding waste.[1][10]
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[8]
Step 4: Arranging for Disposal
The final and most critical step is to arrange for the collection and disposal of the waste by a licensed professional service.
-
Contact your EHS Office: Your institution's EHS department is the primary point of contact for arranging chemical waste pickup. They will have established procedures and contracts with certified waste disposal vendors.
-
Documentation: Complete any required waste disposal forms provided by your EHS office. This documentation is crucial for regulatory compliance and tracking the waste from "cradle-to-grave."[5][11]
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. FUMARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 1173 - FUMARIC ACID [chemicalsafety.ilo.org]
- 9. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fumaric Acid-13C4
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Fumaric acid-13C4.
This compound, a stable isotope-labeled compound, is a valuable tool in metabolic research and drug development. While it shares the same chemical properties as its unlabeled counterpart, proper handling and disposal are paramount to ensure laboratory safety and experimental integrity. This guide provides a detailed, step-by-step approach to safely managing this compound in a laboratory setting.
Immediate Safety Concerns
Fumaric acid, in its powdered form, is classified as an irritant. The primary hazards associated with this compound are:
-
Eye Irritation: Causes serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the nose and throat, causing coughing and wheezing.[1][2]
-
Ingestion: May be harmful if swallowed.[1]
It is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment to minimize exposure.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly sealed goggles. A face shield is recommended when handling larger quantities.[3][4] | To protect against dust particles and potential splashes causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3] Inspect gloves before use and wash hands after removal.[5] | To prevent skin contact and irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[4] Ensure clothing covers the legs and wear closed-toe shoes.[1] | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Not typically required if handled within a fume hood or ventilated enclosure. If dust is generated outside of a controlled environment, a respirator may be necessary. | To prevent inhalation of irritating dust particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Proper handling techniques are essential to minimize the risk of exposure and contamination.
1. Preparation and Designated Work Area:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to control airborne dust.[1][6]
-
Designate a specific area for handling this compound to prevent cross-contamination.[7]
-
Cover the work surface with absorbent bench paper before starting.[7]
2. Weighing the Compound:
-
Due to its powdered nature, care must be taken to avoid generating dust during weighing.
-
Tare Method:
-
Place a lidded container on the balance and tare it.
-
Move the container to a fume hood.
-
Add the this compound to the container and securely close the lid.
-
Return the container to the balance to record the weight.
-
Perform any further manipulations, such as dilutions, within the fume hood.[1]
-
-
Use anti-static weigh boats or an anti-static gun to minimize the scattering of the powder due to static electricity.[1]
3. Dissolving the Compound:
-
When preparing solutions, add the this compound to the solvent slowly to avoid splashing.
-
If diluting acids, always add the acid to water, not the other way around, to dissipate any heat generated.[8]
4. Storage:
-
Store this compound in a tightly closed container in a dry, well-ventilated place, away from light and moisture.[1]
-
Store separately from bases, oxidizers, and flammable solvents.[8]
Disposal Plan
This compound contains a stable isotope (Carbon-13), which is not radioactive. Therefore, no special radiological precautions are necessary for its disposal.
-
Waste Characterization: The waste should be treated as chemical waste, with the primary hazard being its properties as an organic acid.
-
Disposal Procedure:
-
Collect waste this compound and any contaminated disposable materials (e.g., weigh paper, gloves) in a designated, sealed, and clearly labeled waste container.
-
Do not mix with other waste streams.[7]
-
Dispose of the chemical waste through a licensed professional waste disposal service, following all local and national regulations.[1][7]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
